1,2,5,6-Tetrabromohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,5,6-tetrabromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br4/c7-3-5(9)1-2-6(10)4-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWUVCMCYXPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)Br)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886265 | |
| Record name | Hexane, 1,2,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58443-86-0 | |
| Record name | 1,2,5,6-Tetrabromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58443-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2,5,6-tetrabromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058443860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2,5,6-tetrabromo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2,5,6-tetrabromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6-TETRABROMO-HEXANE | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,2,5,6-Tetrabromohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,2,5,6-tetrabromohexane (CAS No. 58443-86-0). As a key organobromine compound, its utility spans from being a versatile precursor in organic synthesis to its application as a flame retardant. This document delves into the nuanced aspects of its chemical behavior, supported by established experimental protocols and spectroscopic data, to serve as an essential resource for researchers and professionals in chemistry and drug development.
Introduction: Unveiling a Versatile Brominated Alkane
This compound is a saturated aliphatic hydrocarbon bearing four bromine atoms, with two vicinal dibromide moieties at the 1,2 and 5,6 positions of a hexane backbone.[1] This structural feature is central to its chemical reactivity and utility. The presence of multiple reactive C-Br bonds makes it a valuable building block for the synthesis of a variety of organic molecules, including cyclic compounds and polymers. Furthermore, its high bromine content contributes to its efficacy as a flame retardant.[2] This guide aims to provide a deep understanding of the causality behind its experimental applications, grounded in its fundamental chemical properties.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₄ | [1][2] |
| Molecular Weight | 401.76 g/mol | [1][2] |
| CAS Number | 58443-86-0 | [2][3] |
| Appearance | Colorless to white solid | [2] |
| Melting Point | 47.0 to 51.0 °C | [2] |
| Boiling Point | 398.9 °C at 760 mmHg | [2] |
| Density | 2.218 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like pentane. | [4] |
Synthesis of this compound: A Protocol Grounded in Electrophilic Addition
The primary and most direct synthesis of this compound involves the electrophilic addition of bromine (Br₂) to the double bonds of 1,5-hexadiene. This reaction proceeds via a bromonium ion intermediate, leading to the stereospecific anti-addition of bromine atoms across each double bond.
Causality of Experimental Choices
The choice of a non-polar solvent like dichloromethane or carbon tetrachloride is crucial to prevent the participation of the solvent as a nucleophile, which would lead to the formation of undesired halohydrins. The reaction is typically performed at a low temperature to control the exothermicity of the bromination and to minimize side reactions, such as allylic bromination. The slow, dropwise addition of bromine ensures that the concentration of Br₂ remains low, which helps to prevent over-bromination and other side reactions. A work-up with a reducing agent like sodium bisulfite is a self-validating step to quench any unreacted bromine, indicated by the disappearance of the characteristic bromine color.
Detailed Experimental Protocol: Synthesis from 1,5-Hexadiene
Materials:
-
1,5-Hexadiene (C₆H₁₀)[5]
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,5-hexadiene (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add a solution of bromine (2.0 equivalents) in dichloromethane dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the orange-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as pentane or ethanol.
Caption: Synthesis of this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets. The protons on the brominated carbons (CHBr) would appear at the most downfield region (typically δ 4.0-4.5 ppm). The methylene protons adjacent to the CHBr groups (CH₂-CHBr) would resonate further upfield, followed by the central methylene protons (-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbons bonded to bromine (C-Br) would be the most deshielded, appearing in the range of δ 45-55 ppm. The methylene carbons would appear at higher field.
Mass Spectrometry (MS)
The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[3]
-
Molecular Ion (M⁺): Due to the presence of four bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (M-Br)⁺ and subsequent loss of HBr. Cleavage of the C-C bonds will also occur, leading to a series of smaller fragment ions.
Chemical Reactivity and Synthetic Applications
The two vicinal dibromide units in this compound are the epicenters of its reactivity, making it a versatile substrate for various organic transformations.
Dehydrobromination Reactions
Treatment of this compound with a strong base can induce double dehydrobromination to form conjugated dienes or trienes. The choice of base and reaction conditions dictates the regioselectivity and stereoselectivity of the elimination reactions. This makes it a potential precursor for the synthesis of various unsaturated systems.
Nucleophilic Substitution Reactions
The bromine atoms in this compound are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, reaction with nucleophiles like azides can introduce nitrogen-containing moieties, which are valuable in the synthesis of heterocyclic compounds and other biologically active molecules.[6]
Caption: Reactivity of this compound.
Applications in Polymer Chemistry
As a tetrabrominated compound, this compound can serve as a crosslinking agent or a monomer in the synthesis of specialty polymers. Its incorporation into a polymer backbone can enhance flame retardancy and modify the physical properties of the material.
Safety and Handling
This compound is classified as toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion: A Multifaceted Chemical Tool
This compound is a chemical compound with a rich and versatile chemistry. Its synthesis is straightforward, and its multiple reactive sites offer a gateway to a wide array of organic molecules. From its role as a building block in the synthesis of complex organic structures to its application in materials science as a flame retardant, this compound continues to be a compound of interest for researchers and scientists. This guide provides the foundational knowledge necessary to explore and exploit its chemical properties in innovative research and development endeavors.
References
- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,5-Hexadiene | C6H10 | CID 11598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
1,2,5,6-Tetrabromohexane physical properties
An In-Depth Technical Guide to the Physical Properties of 1,2,5,6-Tetrabromohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polyhalogenated alkane characterized by a six-carbon backbone with bromine atoms substituted at the 1, 2, 5, and 6 positions. Its high bromine content contributes to a significant molecular weight and density, influencing its physical state and thermal properties. This compound serves as a valuable intermediate in organic synthesis and has applications as a flame retardant.[1] A thorough understanding of its physical properties is paramount for its effective use, purification, and characterization in a research and development setting.
This guide provides a detailed examination of the key physical and chemical characteristics of this compound, grounded in established analytical principles. We will explore not only the quantitative values of its properties but also the causality behind the selection of methodologies for their determination.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The fundamental physical constants for this compound are summarized below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to purification processes.
| Property | Value | Source(s) |
| CAS Number | 58443-86-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀Br₄ | [1][3][5] |
| Molecular Weight | 401.76 g/mol | [1][3][4] |
| Appearance | Colorless solid | [1] |
| Melting Point | 47.0 - 51.0 °C | [1] |
| Boiling Point | 398.9 °C at 760 mmHg | [1] |
| Density | 2.218 g/cm³ | [1] |
| Flash Point | 189.1 °C | [1] |
| Refractive Index | 1.585 | [1] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [1] |
Structural Considerations: Stereoisomerism
The structure of this compound contains two stereocenters at the C2 and C5 positions. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). Commercially available this compound is typically sold as a mixture of these diastereoisomers.[1] This isomeric complexity is an important consideration, as it can lead to a melting point range rather than a sharp, single-point value, and may result in more complex NMR spectra than would be expected from a single isomer.
Thermal Properties and Stability
The thermal behavior of a compound is critical for determining safe handling, storage, and reaction temperatures.
Melting Point and Thermal Transitions
The melting point of this compound falls in the range of 47-51°C, a reflection of its substantial molecular weight and the significant intermolecular van der Waals forces imparted by the four heavy bromine atoms.[1][6]
Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[7] This quantitative approach provides not only the transition temperature but also the enthalpy of fusion (ΔHfus), offering insights into the material's crystallinity.
Methodology:
-
Sample Preparation: A small quantity (2-5 mg) of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. An empty, sealed aluminum pan is used as the reference.
-
Thermal Program: The sample is subjected to a controlled heating program, typically a linear ramp of 5-10 °C/min, from ambient temperature to a point well above the expected melting range (e.g., 25 °C to 100 °C).
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting transition is observed as an endothermic peak. The peak's onset temperature is typically reported as the melting point for pure compounds, while the peak temperature itself provides valuable information.[8] The area under the peak is integrated to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Thermal Stability and Decomposition
Polybrominated alkanes can undergo thermal decomposition at elevated temperatures, often through the elimination of hydrogen bromide (HBr) or homolytic cleavage of the C-Br bonds.[9] While the boiling point is high (398.9 °C), significant decomposition may occur before this temperature is reached, especially under prolonged heating.[1] Techniques like Thermogravimetric Analysis (TGA), often coupled with DSC, can be employed to determine the onset temperature of decomposition, which is a critical parameter for assessing the compound's thermal stability.
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like."
-
Polar Solvents (e.g., Water): The molecule possesses a long, non-polar hydrocarbon backbone. Although the carbon-bromine bonds are polarized, the overall molecule is largely non-polar. Consequently, it is expected to be insoluble or sparingly soluble in water.[10]
-
Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to its non-polar character, this compound is readily soluble in common organic solvents.[6] This property is exploited during its synthesis, purification (e.g., recrystallization, chromatography), and use as a reagent in organic reactions.
Experimental Protocol: Qualitative Solubility Determination
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the test solvent (e.g., water, ethanol, hexane, toluene).
-
Agitate the mixture at a constant temperature (e.g., 25 °C).
-
Visually inspect for the dissolution of the solid to classify as soluble, partially soluble, or insoluble.
Spectroscopic and Chromatographic Characterization
Analytical techniques are indispensable for confirming the identity, purity, and structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The NIST WebBook contains reference mass spectrum data for this compound obtained by electron ionization (EI).[4]
Expected Fragmentation: In EI-MS, the molecule is expected to fragment through the loss of bromine atoms and cleavage of the carbon-carbon backbone. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic multi-peak clusters for bromine-containing fragments, which is a definitive feature for identifying the compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal method for analyzing volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer for detection.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at ~280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Oven Program: A temperature ramp, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 300 °C and holding for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detector: Quadrupole or Time-of-Flight (TOF) analyzer scanning a mass range of m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex due to the presence of diastereomers. Protons adjacent to bromine atoms (on C1, C2, C5, and C6) would be deshielded and appear downfield (likely in the 3.5-4.5 ppm range). Protons on the central methylene groups (C3 and C4) would appear further upfield (likely 1.5-2.5 ppm). Signal splitting (multiplicity) would be complex due to coupling between adjacent, non-equivalent protons.
-
¹³C NMR: The spectrum would also show multiple signals for each carbon environment due to the diastereomeric mixture. Carbons bonded to bromine (C1, C2, C5, C6) would resonate in the approximate range of 30-60 ppm. The central carbons (C3, C4) would be found further upfield.
Caption: General Analytical Workflow for Compound Characterization.
Synthesis and Purity
This compound is commonly synthesized via the bromination of a suitable C6 precursor. One reported route involves the addition of bromine across the double bonds of 1,5-hexadiene.[1]
Caption: Synthesis of this compound from 1,5-Hexadiene.
The purity of the final product is critical, as residual starting material or partially brominated intermediates will alter the measured physical properties. The analytical methods described above, particularly GC-MS and NMR, are essential for verifying the purity of a synthesized batch and ensuring that reported physical property data are accurate.
Safety and Handling
According to aggregated GHS data, this compound is classified as toxic if swallowed.[3] It may also cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a solid organobromine compound whose physical properties are dominated by its high molecular weight and the presence of four bromine atoms. Its well-defined thermal properties, predictable solubility, and distinct spectroscopic signature make it a compound that can be reliably characterized and utilized in a research setting. The application of modern analytical techniques such as DSC, GC-MS, and NMR is crucial for confirming its identity and purity, ensuring the integrity of experimental outcomes for scientists and developers.
References
- 1. Page loading... [guidechem.com]
- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s4science.at [s4science.at]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. rsc.org [rsc.org]
1,2,5,6-Tetrabromohexane IUPAC name and synonyms
An In-depth Technical Guide to 1,2,5,6-Tetrabromohexane
Abstract
This compound is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry and materials science. As a polybrominated alkane, it serves as a valuable intermediate for the synthesis of complex organic molecules and as a component in the formulation of flame-retardant materials.[1] This guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, characteristic reactivity, spectroscopic signature, and essential safety protocols. The content is structured to serve as a key reference for researchers and professionals in chemistry and drug development.
Nomenclature and Chemical Identification
The unambiguous identification of a chemical compound is foundational to scientific research. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2][3][4] This name precisely describes a six-carbon (hexane) backbone with bromine atoms substituted at positions 1, 2, 5, and 6. Due to the presence of chiral centers at carbons 2 and 5, the compound typically exists as a mixture of diastereoisomers.[1][5][6]
| Identifier | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 58443-86-0 | [2][3][4][7] |
| Molecular Formula | C₆H₁₀Br₄ | [1][2][3][7] |
| Molecular Weight | 401.76 g/mol | [2][3][7] |
| InChI Key | WPBWUVCMCYXPFI-UHFFFAOYSA-N | [3][4][8] |
| Synonyms | Hexane, 1,2,5,6-tetrabromo- | [2][3][4] |
Physicochemical Properties
This compound is a colorless solid at standard conditions.[1] Its high bromine content contributes to a relatively high density and boiling point compared to its parent alkane. The physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Unit |
| Appearance | Colorless Solid | - |
| Melting Point | 47.0 - 51.0 | °C |
| Boiling Point | 398.9 | °C (at 760 mmHg) |
| Density | 2.218 | g/cm³ |
| Flash Point | 189.1 | °C |
| XLogP3 | 4.1 | - |
(Data sourced from Guidechem[1] and Echemi[7])
Synthesis of this compound
The most direct and logical synthetic route to this compound is through the electrophilic addition of molecular bromine (Br₂) to 1,5-hexadiene. This reaction is a classic example of alkene halogenation.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism for each double bond.
-
Electrophilic Attack: The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, which is polarized by the approaching alkene. This leads to the cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate. This intermediate is crucial as it explains the observed anti-stereoselectivity of the addition.
-
Nucleophilic Opening: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, attacking one of the partially positive carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ring, resulting in the anti-addition of the two bromine atoms across the former double bond.
This process occurs sequentially at both the 1,2- and 5,6-positions of the diene to yield the final tetrabrominated product.
Experimental Protocol
Objective: To synthesize this compound from 1,5-hexadiene.
Materials:
-
1,5-Hexadiene (C₆H₁₀)
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (1 eq.) in anhydrous dichloromethane (e.g., 100 mL). Cool the flask in an ice bath to 0 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (2.1 eq.) in dichloromethane (e.g., 50 mL). Add the bromine solution dropwise to the stirred diene solution over 60-90 minutes. Maintain the reaction temperature at 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed. The addition of a slight excess of bromine ensures the complete conversion of the diene.
-
Reaction Quench: Once the addition is complete and a faint bromine color persists, remove the ice bath and stir for an additional 30 minutes at room temperature. Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the mixture becomes colorless.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent such as pentane or ethanol to yield pure this compound.[7]
Synthesis Workflow Diagram
References
- 1. Page loading... [guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound (Mixture of diastereoisoMers), CasNo.58443-86-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
Synthesis of 1,2,5,6-Tetrabromohexane from 1,5-hexadiene
An In-depth Technical Guide to the Synthesis of 1,2,5,6-Tetrabromohexane from 1,5-Hexadiene
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound via the electrophilic addition of molecular bromine to 1,5-hexadiene. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the underlying reaction mechanism, a detailed and field-tested experimental protocol, critical safety considerations for handling hazardous reagents, and robust analytical methods for product characterization. By integrating theoretical principles with practical, actionable steps, this guide aims to serve as an authoritative resource for the successful and safe execution of this synthesis.
Introduction and Significance
Halogenated alkanes are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for the introduction of various functional groups and the construction of complex molecular architectures. This compound, a polyhalogenated alkane, is of particular interest as a precursor in synthetic chemistry and as a potential flame retardant.[1] Its synthesis from the readily available starting material 1,5-hexadiene is a classic example of electrophilic halogenation of alkenes, a fundamental reaction in organic chemistry.
1,5-Hexadiene is an isolated diene, meaning its two double bonds are separated by more than one single bond. Consequently, the double bonds react independently of each other, behaving like simple alkenes.[2] The addition of two equivalents of molecular bromine (Br₂) across these bonds yields the target tetrabrominated product. Understanding the stereochemical and regiochemical outcomes of this reaction is crucial for its application in further synthetic endeavors.
Reaction Mechanism: Electrophilic Addition
The bromination of 1,5-hexadiene proceeds through a well-established electrophilic addition mechanism that occurs sequentially at each of the two double bonds. The process is initiated by the polarization of the Br-Br bond as it approaches the electron-rich π-system of a double bond.
Step-by-Step Mechanism:
-
Formation of a π-complex: The alkene's π-electrons attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻).
-
Formation of a cyclic bromonium ion: Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, creating a strained, three-membered cyclic bromonium ion intermediate.[3] This intermediate is key to explaining the reaction's stereochemistry.
-
Nucleophilic attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ring, a process known as backside attack.[4]
-
Anti-addition: This backside attack forces the ring to open, resulting in an overall anti-addition of the two bromine atoms across the double bond. The two bromine atoms are added to opposite faces of the original double bond plane.
-
Second Addition: The same sequence of events then repeats at the second double bond of the resulting dibromohexene intermediate to yield the final this compound product.
Due to the formation of two pairs of stereocenters (at C1/C2 and C5/C6), the final product is a mixture of diastereomers.
Caption: Electrophilic addition mechanism for the synthesis of this compound.
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,5-Hexadiene | C₆H₁₀ | 82.14 | 8.2 g (10 mL) | 0.10 | Starting material, should be pure. |
| Bromine | Br₂ | 159.81 | 32.0 g (10.2 mL) | 0.20 | Extremely hazardous , handle with care.[5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | Inert solvent. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | For 10% (w/v) aqueous solution. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | For saturated aqueous solution. |
| Brine | NaCl(aq) | - | - | - | Saturated aqueous solution. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | Drying agent. |
Critical Safety Precautions
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. All operations involving liquid bromine must be conducted in a certified chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE) is mandatory: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene, not disposable latex).[7][8]
-
Emergency Preparedness: Keep a container of 10% sodium thiosulfate solution readily available to neutralize any bromine spills. In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6][9] In case of inhalation, move to fresh air immediately and seek medical attention.[9]
Reaction Procedure
-
Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂). Place the flask in an ice-water bath on a magnetic stir plate.
-
Reactant Preparation: In the round-bottom flask, dissolve 1,5-hexadiene (8.2 g, 0.10 mol) in 100 mL of dichloromethane (DCM). Begin stirring and cool the solution to 0-5 °C using the ice bath.
-
Bromine Addition: In the dropping funnel, carefully prepare a solution of bromine (32.0 g, 0.20 mol) in 50 mL of DCM.
-
Reaction Execution: Add the bromine solution dropwise from the dropping funnel to the stirred diene solution over a period of 60-90 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic reddish-brown color of bromine should disappear as it reacts. The persistence of a faint orange/yellow color indicates the reaction is nearing completion.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
Workup and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly add 10% aqueous sodium thiosulfate solution (~30-50 mL) with vigorous stirring until the reddish-brown color of excess bromine is completely discharged.
-
Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be the bottom layer. Separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid (HBr).
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in drying.
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude product, a colorless to pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. tatachemicals.com [tatachemicals.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. carlroth.com [carlroth.com]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 1,2,5,6-Tetrabromohexane in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,2,5,6-tetrabromohexane, a significant organobromine compound utilized primarily as a flame retardant.[1] Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a thorough understanding of its behavior in various organic media.
Introduction: Understanding this compound
This compound (C₆H₁₀Br₄) is a halogenated alkane characterized by a six-carbon chain with four bromine atoms distributed at the 1, 2, 5, and 6 positions.[2] This molecular structure is fundamental to its physical and chemical properties, including its solubility. The compound is a colorless solid at room temperature with a melting point range of 47.0 to 51.0 °C.[1][3] Its high bromine content contributes to its efficacy as a flame retardant.[1]
A critical parameter in predicting solubility is the partition coefficient, LogP. The calculated XLogP3 value for this compound is approximately 4.1, indicating a high degree of lipophilicity and a preference for nonpolar environments over aqueous ones.[3] This inherent nonpolarity is the primary determinant of its solubility profile.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Halogenated hydrocarbons, such as this compound, are generally considered nonpolar molecules.[5][6] While the carbon-bromine bond has some polarity, the overall molecule lacks a significant dipole moment, especially in comparison to highly polar solvents like water.
Consequently, this compound is expected to be sparingly soluble in polar solvents but readily soluble in nonpolar organic solvents.[5][6] The energy required to overcome the intermolecular forces within the this compound crystal lattice is more readily compensated by the formation of new van der Waals forces with nonpolar solvent molecules.[5] In contrast, the strong hydrogen bonds in polar solvents like water are not easily disrupted by the nonpolar solute, leading to low solubility.[5][6]
Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar alkanes. |
| Toluene | Nonpolar (Aromatic) | High | Nonpolar nature aligns with the solute. |
| Diethyl Ether | Slightly Polar | Moderate to High | The ether's hydrocarbon portion facilitates dissolution. |
| Chloroform | Slightly Polar | High | As a halogenated solvent, it is expected to be a good solvent for other halogenated compounds. |
| Acetone | Polar Aprotic | Moderate | The presence of a carbonyl group introduces polarity, but the alkyl groups allow for some interaction. |
| Ethanol | Polar Protic | Low to Moderate | The hydroxyl group and hydrogen bonding limit solubility, but the ethyl group provides some nonpolar character. |
| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network compared to ethanol result in lower solubility. |
| Water | Polar Protic | Very Low/Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar solute.[5][6] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (97% purity or higher)[7]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a period of 24 to 48 hours to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Use the determined concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.
Safety and Handling
This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[3] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8][9]
Conclusion
The solubility of this compound is governed by its nonpolar character. It is predicted to be highly soluble in nonpolar organic solvents such as hexane and toluene, and poorly soluble in polar solvents like water. For precise quantitative data, a rigorous experimental protocol involving the shake-flask method followed by chromatographic analysis is recommended. Understanding the solubility of this compound is crucial for its effective application in various industrial and research settings, ensuring proper formulation and environmental stewardship.
References
- 1. Page loading... [guidechem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. echemi.com [echemi.com]
- 4. chem.ws [chem.ws]
- 5. ncert.nic.in [ncert.nic.in]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Thermal Stability and Decomposition of 1,2,5,6-Tetrabromohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,5,6-Tetrabromohexane is a polyhalogenated alkane with potential applications in various fields, including as a synthetic intermediate in drug development. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the predicted thermal decomposition mechanisms of this compound, based on established principles of organic chemistry and data from structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols for the systematic investigation of its thermal properties using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of Thermal Stability
The utility of any chemical compound, particularly in the realm of pharmaceuticals and fine chemicals, is intrinsically linked to its stability under various processing and storage conditions. For this compound, a molecule featuring multiple carbon-bromine bonds, the propensity for thermal decomposition is a critical parameter. Uncontrolled degradation can lead to the formation of undesirable and potentially hazardous byproducts, compromising product purity, efficacy, and safety. This guide serves as a foundational resource for researchers, enabling a proactive approach to handling this compound by providing a theoretical framework for its decomposition and practical methodologies for its experimental evaluation.
Theoretical Decomposition Pathways of this compound
While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, its degradation pathways can be predicted with a high degree of confidence based on the well-established reactivity of polybromoalkanes. The primary mechanisms anticipated to govern its decomposition are dehydrobromination and, to a lesser extent, dehalogenation and C-C bond cleavage at higher temperatures.
Dehydrobromination: A Primary Elimination Pathway
The most probable initial decomposition step for this compound upon heating is the elimination of hydrogen bromide (HBr).[1][2][3][4] This is a type of β-elimination reaction where a bromine atom and a hydrogen atom on an adjacent carbon are removed. Given the structure of this compound, there are multiple sites where dehydrobromination can occur, leading to a variety of unsaturated products.
The reaction can proceed via two primary mechanisms:
-
E1 (Elimination, Unimolecular): This two-step mechanism involves the initial slow cleavage of a C-Br bond to form a carbocation intermediate, followed by a rapid deprotonation of an adjacent carbon by a weak base (or solvent) to form a double bond.[1][5]
-
E2 (Elimination, Bimolecular): This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, and simultaneously, the C-Br bond breaks, and a double bond is formed.[1][4][5]
Considering the potential for secondary carbocation formation, both E1 and E2 pathways are plausible, with the reaction conditions (temperature, presence of catalytic surfaces, or impurities) influencing the dominant mechanism. Successive dehydrobromination events can lead to the formation of dienes, trienes, and eventually, aromatization at higher temperatures with the expulsion of HBr.
Dehalogenation: Formation of Cyclic and Unsaturated Products
Another potential decomposition pathway, particularly for the vicinal dibromide moieties (C1-C2 and C5-C6), is dehalogenation, the elimination of two bromine atoms.[6][7][8] This process is often promoted by metals but can also occur thermally. In the case of this compound, intramolecular dehalogenation could theoretically lead to the formation of cyclic structures, though this is likely a minor pathway compared to dehydrobromination. Intermolecular dehalogenation could also occur, leading to oligomeric or polymeric materials.
Carbon-Carbon Bond Cleavage: A High-Temperature Pathway
At significantly elevated temperatures, the energy input can become sufficient to induce homolytic cleavage of the carbon-carbon bonds in the hexane backbone.[9] This free-radical process, often referred to as pyrolysis or cracking, would generate a complex mixture of smaller brominated and non-brominated alkanes and alkenes.[10]
Proposed Decomposition Scheme
The following diagram illustrates the plausible initial steps in the thermal decomposition of this compound, focusing on the more likely dehydrobromination pathways.
Caption: Proposed initial thermal decomposition pathways of this compound.
Experimental Analysis of Thermal Stability
A robust experimental approach is essential to validate the theoretical decomposition pathways and quantify the thermal stability of this compound. The following sections detail the standard analytical techniques for this purpose.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.
Experimental Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., platinum or alumina).
-
Tare the empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
TGA Method Setup:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the sample has completely decomposed (e.g., 600°C). A slower heating rate can provide better resolution of decomposition steps.
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.
-
The derivative of the mass loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates for each step.
-
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.
Experimental Protocol:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition.
-
-
DSC Method Setup:
-
Temperature Program: Use a similar temperature program as in the TGA experiment (e.g., heat from 30°C to 400°C at 10°C/min). The final temperature should be chosen to encompass the decomposition events observed in the TGA.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Endothermic peaks will indicate events like melting, while exothermic peaks will correspond to decomposition processes.
-
Integrate the peak areas to quantify the enthalpy change (ΔH) for each thermal event.
-
Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis using Gas Chromatography-Mass Spectrometry (EGA-GC-MS)
Purpose: To identify the volatile decomposition products, a TGA instrument can be coupled to a GC-MS system. The gases evolved during the TGA run are transferred to the GC for separation and then to the MS for identification based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
System Setup:
-
Couple the outlet of the TGA furnace to the injector of a GC-MS system using a heated transfer line to prevent condensation of the evolved gases.
-
Condition the GC column and set up the MS with an appropriate ionization method (e.g., electron ionization).
-
-
TGA-GC-MS Experiment:
-
Run a TGA experiment as described in section 3.1.
-
At specific temperatures of interest (e.g., at the peak of a DTG curve), inject the evolved gases from the TGA into the GC-MS.
-
-
GC-MS Analysis:
-
The GC will separate the components of the evolved gas mixture.
-
The MS will generate a mass spectrum for each separated component.
-
-
Data Interpretation:
-
Identify the decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).
-
This analysis will confirm the evolution of HBr and help identify the various organic fragments.
-
Data Interpretation and Presentation
The data obtained from these analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Method | Value | Notes |
| Onset of Decomposition (Tonset) | TGA | e.g., 250 °C | Temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate (Tmax) | TGA (DTG) | e.g., 280 °C | Indicates the point of fastest decomposition. |
| Residual Mass at 600 °C | TGA | e.g., <1% | Indicates the volatility of the decomposition products. |
| Melting Point (Tm) | DSC | e.g., 85 °C | If the compound melts before decomposing. |
| Decomposition Enthalpy (ΔHdecomp) | DSC | e.g., -150 J/g | Negative value indicates an exothermic decomposition. |
| Major Decomposition Products | EGA-GC-MS | e.g., HBr, dibromohexadienes | Identified from mass spectral data. |
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its thermal behavior can be achieved through a combination of theoretical predictions and rigorous experimental analysis. This guide has outlined the probable decomposition pathways, dominated by dehydrobromination, and provided detailed protocols for TGA, DSC, and EGA-GC-MS analysis. By following these methodologies, researchers can confidently assess the thermal stability of this compound, ensuring its safe and effective use in their research and development endeavors.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. savemyexams.com [savemyexams.com]
- 3. Topic 20 3 elimination reactions | PPTX [slideshare.net]
- 4. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. diva-portal.org [diva-portal.org]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Stereoisomers of 1,2,5,6-Tetrabromohexane
Abstract
This compound is a polyhalogenated alkane with significant stereochemical complexity that holds relevance in synthetic chemistry and materials science, particularly as a flame retardant.[1] This guide provides a comprehensive exploration of the stereoisomerism of this compound, moving from theoretical principles to practical methodologies for synthesis, separation, and characterization. We will delve into the structural nuances that give rise to its different stereoisomeric forms, outline robust experimental workflows for their isolation and analysis, and discuss the critical importance of stereochemical purity. This document is intended for researchers and professionals in chemistry and drug development who require a deep, actionable understanding of this molecule's three-dimensional nature.
Foundational Stereochemistry of this compound
To comprehend the stereochemistry of this compound (C₆H₁₀Br₄), we must first identify its sources of chirality.[2] The molecule's structure is:
Br-CH₂-CH(Br)-CH₂-CH₂-CH(Br)-CH₂-Br
Chirality in this molecule originates from stereocenters, which are typically carbon atoms bonded to four different substituents.
Identification of Chiral Centers
Upon inspection of the molecular structure, we can identify two potential chiral centers:
-
Carbon-2 (C2): Bonded to H, Br, CH₂Br, and CH₂CH₂CH(Br)CH₂Br. These four groups are distinct, making C2 a stereocenter.
-
Carbon-5 (C5): Bonded to H, Br, CH₂Br, and CH₂CH₂CH(Br)CH₂Br. Similar to C2, these four groups are different, establishing C5 as a second stereocenter.
Predicting the Number of Stereoisomers
The maximum number of possible stereoisomers can be predicted using the 2ⁿ rule, where 'n' is the number of stereocenters. For this compound, n=2, leading to a maximum of 2² = 4 stereoisomers.
These stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) system for each chiral center:
-
(2R, 5R)
-
(2S, 5S)
-
(2R, 5S)
-
(2S, 5R)
Enantiomers, Diastereomers, and Meso Compounds
The relationships between these four isomers are crucial:
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[3] In this case, the (2R, 5R) and (2S, 5S) isomers are an enantiomeric pair. They will exhibit equal and opposite optical rotation.[4]
-
Diastereomers: Stereoisomers that are not mirror images of each other.[3] The (2R, 5R) isomer is a diastereomer of the (2R, 5S) and (2S, 5R) isomers. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility), which is the key to their separation.[5]
-
Meso Compound: A molecule with chiral centers that is achiral overall due to an internal plane of symmetry. Let's examine the (2R, 5S) and (2S, 5R) structures. Due to the symmetrical nature of the molecule (the substituents on C2 and C5 are identical), the (2R, 5S) configuration is superimposable on its (2S, 5R) mirror image. This means they are the same achiral compound. This is the meso form of this compound. A meso compound is optically inactive.
Therefore, this compound has a total of three unique stereoisomers: one pair of enantiomers ((2R, 5R) and (2S, 5S)) and one meso diastereomer ((2R, 5S)).
Synthesis and Resulting Stereochemistry
The most direct synthesis of this compound is the electrophilic addition of bromine (Br₂) to 1,5-hexadiene. The stereochemical outcome of this reaction is dictated by the mechanism of bromination.
The addition of bromine to a double bond typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. This stereoselectivity is critical in determining the ratio of diastereomers produced.
-
Starting with trans,trans-1,5-hexadiene: Anti-addition at both double bonds will lead to a specific set of stereoisomers.
-
Starting with cis,cis-1,5-hexadiene or cis,trans-1,5-hexadiene: The resulting stereoisomeric mixture will differ.
-
Non-stereospecific synthesis: A typical laboratory synthesis using a mixture of diene isomers or under conditions that allow for isomerization will likely result in a mixture of the enantiomeric pair and the meso diastereomer.[6]
The causality here is clear: control over the stereochemistry of the starting alkene is the primary means of influencing the stereochemical composition of the final product mixture. Without such control, a complex separation challenge is inevitable.
Workflow for Stereoisomer Separation and Isolation
Separating a mixture of enantiomers and diastereomers requires a multi-step approach. Since diastereomers have distinct physical properties, they can be separated from the enantiomeric pair using standard chromatographic techniques. The subsequent separation of the enantiomers—a process known as resolution—requires a chiral environment.[5]
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both the analytical quantification and preparative isolation of stereoisomers.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the meso-1,2,5,6-tetrabromohexane from the racemic mixture of (2R, 5R)- and (2S, 5S)-1,2,5,6-tetrabromohexane, and subsequently resolve the enantiomers.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, like cellulose or amylose derivatives)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
The synthesized mixture of this compound stereoisomers
Methodology:
-
Column Selection: The choice of the chiral stationary phase is paramount. Polysaccharide-based columns are exceptionally versatile for resolving a wide range of chiral compounds. The selection is based on creating transient diastereomeric complexes between the analyte and the CSP, which have different interaction energies, leading to different retention times.
-
Mobile Phase Optimization: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The ratio is optimized to achieve baseline separation. A lower polarity mobile phase generally increases retention and can improve resolution.
-
Sample Preparation: Dissolve a small, precise amount of the stereoisomeric mixture in the mobile phase to create a dilute solution. Filter the sample through a 0.45 µm filter to prevent column blockage.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (brominated compounds typically absorb in the low UV range, ~210 nm).
-
-
Interpretation: The expected chromatogram will show two peaks.
-
Peak 1: The meso compound (achiral, interacts differently with the CSP than the chiral enantiomers).
-
Peak 2 & 3 (if resolved): The (2R, 5R) and (2S, 5S) enantiomers. A well-chosen chiral column will resolve the racemic pair into two distinct peaks.
-
-
Preparative Scale-Up: Once the analytical method is established, it can be scaled up using a larger-diameter column to isolate gram quantities of each stereoisomer for further characterization.
Visualization: Separation Workflow
Caption: Workflow for the separation of this compound stereoisomers.
Structural Characterization of Isolated Isomers
Once isolated, each fraction must be rigorously characterized to confirm its identity and stereochemical purity. A combination of spectroscopic and analytical techniques is employed in a self-validating system.
| Technique | Purpose | Expected Outcome for this compound |
| Polarimetry | Measures optical rotation to distinguish enantiomers. | The meso isomer will have an optical rotation ([α]) of 0°. The (2R, 5R) and (2S, 5S) enantiomers will have equal and opposite rotations (e.g., +X° and -X°).[7][8] |
| ¹H and ¹³C NMR | Determines molecular structure and distinguishes diastereomers. | The meso isomer will have a simpler NMR spectrum due to its symmetry. The enantiomers will have identical spectra (in an achiral solvent) but their spectra will be more complex and different from the meso isomer. |
| Mass Spectrometry | Confirms molecular weight and elemental formula. | All stereoisomers will show the same molecular ion peak corresponding to C₆H₁₀Br₄ (m/z ≈ 401.76 g/mol ), with a characteristic isotopic pattern for four bromine atoms.[2][9] |
| X-ray Crystallography | Unambiguously determines the absolute configuration (R/S). | If a suitable single crystal can be grown, this technique provides the definitive 3D structure, confirming the R/S assignments. |
The Power of NMR in Distinguishing Diastereomers
In NMR spectroscopy, nuclei are chemically equivalent if they can be interchanged by a symmetry operation.[10]
-
Meso Isomer: Due to the plane of symmetry bisecting the C3-C4 bond, the protons and carbons on the C1-C2-C3 side of the molecule are equivalent to those on the C6-C5-C4 side. This results in fewer unique signals in both the ¹H and ¹³C NMR spectra compared to the chiral isomers.
-
Enantiomers (Chiral Isomers): The (2R, 5R) and (2S, 5S) isomers lack this internal symmetry. Therefore, all six carbons are chemically non-equivalent, leading to more signals in the ¹³C NMR spectrum. The ¹H NMR will also be more complex. It is this difference in symmetry that allows for the clear distinction of the meso diastereomer from the enantiomeric pair.
Visualization: Characterization Workflow
Caption: A multi-technique approach for the characterization of isolated stereoisomers.
Conclusion: Significance in Research and Development
Understanding and controlling the stereochemistry of molecules like this compound is not merely an academic exercise. In drug development, the physiological effects of two enantiomers can range from beneficial to toxic, making stereochemical purity a non-negotiable regulatory requirement. In materials science, the three-dimensional arrangement of atoms in a molecule can significantly influence its macroscopic properties, such as its crystal packing, solubility, and interaction with other materials. For a flame retardant, these properties could affect its efficacy and environmental fate.
This guide has provided a logical framework for approaching the stereoisomers of this compound. By combining a theoretical understanding of its chiral properties with robust, validated experimental workflows for separation and characterization, researchers can confidently isolate and utilize the specific stereoisomer relevant to their application, ensuring both scientific rigor and desired functional outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. parchem.com [parchem.com]
- 7. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 8. tutorialspoint.com.cach3.com [tutorialspoint.com.cach3.com]
- 9. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 10. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
The Environmental Fate of 1,2,5,6-Tetrabromohexane: A Technical Guide for Researchers
Abstract
1,2,5,6-Tetrabromohexane is a brominated flame retardant (BFR) belonging to the aliphatic class of these widely used chemicals. While the environmental fate of many BFRs has been extensively studied due to concerns over their persistence, bioaccumulation, and toxicity, specific data for this compound remains scarce in peer-reviewed literature. This technical guide provides a comprehensive overview of the predicted environmental fate of this compound, drawing upon its physicochemical properties and making informed analogies with structurally similar compounds, particularly the well-studied cycloaliphatic BFR, 1,2,5,6-tetrabromocyclooctane (TBCO), and other brominated alkanes. This document is intended for researchers, environmental scientists, and professionals in drug development who require a deeper understanding of the potential environmental distribution and persistence of this compound. We will delve into its predicted degradation pathways, mobility in environmental compartments, and bioaccumulation potential, alongside standardized methodologies for its experimental evaluation.
Introduction: The Context of Brominated Flame Retardants
Brominated flame retardants (BFRs) are a diverse group of organobromine compounds added to a wide array of consumer and industrial products to inhibit or delay combustion.[1] Their efficacy has led to their widespread use in plastics, textiles, electronics, and building materials.[1] However, the environmental persistence, bioaccumulative nature, and potential toxicity of some BFRs, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have led to regulatory restrictions and a search for alternatives.[2][3] This has brought a new generation of "novel" BFRs (NBFRs) to the market, for which environmental fate and toxicology data are often limited.[3][4] this compound falls into a category of BFRs for which a comprehensive environmental risk assessment is challenging due to the paucity of available data. This guide aims to bridge this knowledge gap by providing a scientifically grounded predictive assessment of its environmental behavior.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a chemical is paramount to predicting its environmental fate. For this compound, these properties suggest a compound with limited water solubility and a tendency to partition into organic phases.
| Property | Value | Source |
| Chemical Formula | C6H10Br4 | [5][6][7][8] |
| Molecular Weight | 401.76 g/mol | [5][6][7][8] |
| CAS Number | 58443-86-0 | [6][7] |
| Melting Point | 47-50 °C | [7] |
| Calculated LogP (XLogP3) | 4.1 | [7] |
| Appearance | Colorless solid | [No specific citation] |
The high molecular weight and the presence of four bromine atoms contribute to the lipophilicity of the molecule, as indicated by the calculated octanol-water partition coefficient (LogP) of 4.1.[7] This value suggests a strong affinity for organic matter in soil and sediment and a potential for bioaccumulation in fatty tissues of organisms.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. Due to the lack of direct studies on this compound, the following sections provide a predictive analysis based on the behavior of analogous brominated compounds.
Biodegradation
Microbial transformation is a critical pathway for the degradation of many organic pollutants.[2] For brominated alkanes, both aerobic and anaerobic degradation pathways are possible, though often slow.
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of alkanes is typically the oxidation of a terminal methyl group by monooxygenase enzymes to form a primary alcohol.[9][10] This is followed by further oxidation to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways.[9] The presence of multiple bromine atoms in this compound may hinder this initial enzymatic attack due to steric hindrance and the electron-withdrawing nature of the halogens.
Anaerobic Biodegradation: In anoxic environments such as sediments and some soils, reductive dehalogenation is a more likely primary degradation step for highly halogenated compounds.[11] This process involves the removal of a bromine atom and its replacement with a hydrogen atom, and it is often mediated by specific anaerobic bacteria that use the halogenated compound as an electron acceptor.[2] For the analogue TBCO, microbial transformation by the anaerobic bacterium Dehalococcoides mccartyi has been observed, suggesting that similar pathways may be possible for this compound in anaerobic settings.[2]
Caption: Predicted aerobic and anaerobic biodegradation pathways for this compound.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For organohalogen compounds, direct photolysis can occur through the absorption of solar radiation, leading to the cleavage of the carbon-halogen bond. The carbon-bromine bond is susceptible to cleavage by environmental UV radiation.[12] The photodegradation of brominated compounds can lead to the formation of less brominated and potentially more mobile or toxic degradation products.[13] Studies on other brominated compounds have shown that debromination and hydroxylation are common photochemical transformation pathways.[13] The rate and extent of photodegradation will depend on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the environmental matrix (e.g., water, soil surface).
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alkyl bromides are susceptible to hydrolysis, which can occur via SN1 or SN2 mechanisms, typically leading to the formation of alcohols.[14][15][16] Primary and secondary alkyl bromides, such as those in this compound, are generally less reactive towards hydrolysis than tertiary alkyl bromides.[17] The rate of hydrolysis is influenced by pH and temperature.[14][18] Under neutral environmental conditions, the hydrolysis of this compound is expected to be a slow process.
Mobility and Transport in the Environment
The movement of this compound through the environment is governed by its partitioning behavior between air, water, soil, and sediment.
Soil and Sediment Sorption
With a calculated LogP of 4.1, this compound is considered a hydrophobic organic compound (HOC).[7] HOCs tend to adsorb strongly to soil and sediment organic matter.[19][20][21][22] This sorption process reduces the concentration of the chemical in the aqueous phase, thereby limiting its mobility in groundwater and surface water.[19] The extent of sorption is typically quantified by the organic carbon-normalized sorption coefficient (Koc). While an experimental Koc value for this compound is not available, its high lipophilicity suggests a high Koc value, leading to low mobility in most soil types. Consequently, soil and sediment are expected to be significant sinks for this compound in the environment.[3][4]
Volatilization and Atmospheric Transport
Bioaccumulation and Biomagnification
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct contact with the contaminated medium or through consumption of contaminated food. The high lipophilicity of this compound suggests a significant potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[1][23] Many BFRs are known to bioaccumulate and, in some cases, biomagnify through the food web, leading to higher concentrations in organisms at higher trophic levels.[1][3] Given the properties of this compound, it is plausible that it could also bioaccumulate, posing a potential risk to wildlife and humans through the food chain.
Recommended Experimental Protocols for Environmental Fate Assessment
To address the data gaps for this compound, a series of standardized laboratory tests are recommended. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the environmental fate of chemicals.[24][25][26][27][28]
Caption: Recommended experimental workflow for assessing the environmental fate of this compound.
Step-by-Step Methodologies
A. Soil Sorption/Desorption (Following OECD Guideline 106)
-
Preparation of Soil and Test Substance: Select and characterize at least five different soil types with varying organic carbon content. Prepare a stock solution of this compound in a suitable solvent.
-
Equilibration: Add known concentrations of the test substance to soil-water slurries in centrifuge tubes. Equilibrate the samples by shaking for a defined period (e.g., 24-48 hours) at a constant temperature.
-
Phase Separation: Centrifuge the samples to separate the soil from the aqueous phase.
-
Analysis: Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., GC-MS).
-
Calculation: Calculate the amount of substance sorbed to the soil by difference. Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
B. Ready Biodegradability (Following OECD Guideline 301)
-
Test System Setup: Prepare a mineral medium inoculated with microorganisms from a domestic wastewater treatment plant.
-
Addition of Test Substance: Add a known concentration of this compound to the test flasks.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: Monitor the degradation of the test substance over time by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.
-
Evaluation: Compare the extent of degradation to that of a readily biodegradable reference substance.
C. Analytical Determination in Environmental Matrices
The analysis of this compound in environmental samples like soil and water will likely involve the following steps:
-
Extraction:
-
Water Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a non-polar solvent.[29]
-
Soil/Sediment Samples: Pressurized liquid extraction (PLE) or Soxhlet extraction with an appropriate organic solvent.
-
-
Cleanup: Removal of interfering co-extracted substances using techniques like gel permeation chromatography (GPC) or solid-phase extraction.
-
Instrumental Analysis: Quantification using gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of brominated compounds.[29][30]
Conclusion and Knowledge Gaps
The environmental fate of this compound is largely unknown, and this guide provides a predictive assessment based on its physicochemical properties and the behavior of analogous brominated flame retardants. It is predicted to be a persistent and bioaccumulative substance with low mobility in soil. The primary degradation pathways are expected to be slow and include aerobic and anaerobic biodegradation, as well as photodegradation.
Significant research is needed to definitively characterize the environmental risks associated with this compound. Key knowledge gaps include:
-
Experimentally determined physicochemical properties (water solubility, vapor pressure, Henry's Law constant).
-
Rates and pathways of biodegradation, photodegradation, and hydrolysis under various environmental conditions.
-
Experimentally determined soil and sediment sorption coefficients (Koc).
-
Bioconcentration factors (BCF) and bioaccumulation factors (BAF) in relevant aquatic and terrestrial organisms.
-
Identification and toxicity of major degradation products.
Addressing these data gaps through rigorous experimental studies following standardized guidelines is crucial for a comprehensive risk assessment of this compound and to ensure its safe use in consumer and industrial applications.
References
- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments: A comparison with legacy brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. chembk.com [chembk.com]
- 6. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of alkanes by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Burning question: Rethinking organohalide degradation strategy for bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. quora.com [quora.com]
- 17. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 18. srd.nist.gov [srd.nist.gov]
- 19. Sorption of Hydrophobic Organic Compounds on Natural Sorbents and Organoclays from Aqueous and Non-Aqueous Solutions: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.mit.edu [web.mit.edu]
- 21. Polarity of Soil Organic Matter is a Determining Factor for Sorption of Hydrophobic Organic Compounds. [crops.confex.com]
- 22. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 23. researchgate.net [researchgate.net]
- 24. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 25. oecd.org [oecd.org]
- 26. pure.au.dk [pure.au.dk]
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- 28. oecd.org [oecd.org]
- 29. mdpi.com [mdpi.com]
- 30. hjkxyj.org.cn [hjkxyj.org.cn]
An In-depth Technical Guide to 1,2,5,6-Tetrabromohexane: From Discovery to Modern Application
Executive Summary
This technical guide provides a comprehensive overview of 1,2,5,6-tetrabromohexane, a halogenated alkane of significant interest in synthetic organic chemistry and material science. While not a compound of landmark discovery in the vein of a novel natural product, its history is intrinsically woven into the fundamental principles of electrophilic addition reactions to alkenes, a cornerstone of organic chemistry. This document traces its conceptual origins from early studies of halogenation, details the primary synthetic methodologies and their underlying mechanisms, presents its physicochemical properties, and discusses its contemporary applications. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this molecule, from its theoretical underpinnings to practical laboratory synthesis and use.
Historical Context: The Foundational Era of Halogenation Chemistry
The story of this compound does not begin with its own isolation, but with the broader scientific inquiry into the reactivity of unsaturated hydrocarbons. The discovery of bromine by Antoine-Jérôme Balard in 1826 opened a new frontier in chemical synthesis. Throughout the 19th and early 20th centuries, chemists rigorously explored the reactions of this new element with organic compounds. A pivotal discovery was the characteristic addition reaction of bromine across carbon-carbon double and triple bonds. This reaction was so reliable that it became a standard qualitative test for unsaturation, where the rapid disappearance of bromine's distinct reddish-brown color signaled the presence of an alkene or alkyne.
Early systematic studies on the halogenation of dienes (hydrocarbons with two double bonds) began in the 1930s, driven by the burgeoning field of polymer chemistry.[1] These investigations laid the theoretical groundwork for predicting the products of such reactions. It was established that dienes could be classified as conjugated (alternating double and single bonds), isolated (separated by two or more single bonds), or cumulated (adjacent double bonds). This compound is a direct product from an isolated diene, and its formation follows the predictable rules of electrophilic addition without the complexities of 1,4-addition seen in conjugated systems.[2] Its "discovery" was therefore an inevitable outcome of the systematic application of established bromination principles to the readily available precursor, 1,5-hexadiene.
The Genesis of this compound: Synthesis and Mechanism
The primary and most direct route to this compound is the addition of elemental bromine (Br₂) to 1,5-hexadiene. This reaction is a classic example of electrophilic addition to an isolated diene, where each double bond reacts independently of the other.[2]
The Precursor and Reagent
-
1,5-Hexadiene (C₆H₁₀): A colorless liquid, it is the simplest acyclic diene with isolated double bonds. The separation of the π-systems by two sigma bonds means they do not electronically influence each other, causing them to react like two independent ethene molecules.
-
Bromine (Br₂): A dense, reddish-brown fuming liquid. In the context of this reaction, the Br-Br bond is polarizable. As it approaches the electron-rich π-bond of the alkene, a dipole is induced, making one bromine atom electrophilic and susceptible to attack.
General Synthesis Workflow
The synthesis is typically performed in a non-polar, inert solvent at reduced temperatures to control the exothermic reaction and prevent side reactions.
References
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,2,5,6-Tetrabromohexane
Abstract
This document provides a detailed protocol for the synthesis of 1,2,5,6-tetrabromohexane, a valuable organobromine compound.[1][2] The primary synthetic route detailed herein is the electrophilic addition of elemental bromine to 1,5-hexadiene. This application note elucidates the underlying reaction mechanism, provides a meticulously detailed step-by-step protocol, outlines critical safety procedures for handling hazardous reagents, and offers guidance on product purification and characterization. The causality behind key experimental choices is explained to empower researchers with a deep understanding of the process, ensuring both safety and a high probability of a successful outcome.
Introduction and Scientific Rationale
This compound (C₆H₁₀Br₄) is a polyhalogenated alkane with applications as a flame retardant and as an intermediate in various organic syntheses.[3] Its synthesis is a classic example of electrophilic addition, a fundamental reaction in organic chemistry. The chosen substrate, 1,5-hexadiene, is an isolated diene, meaning its two carbon-carbon double bonds are separated by more than one single bond. This structural feature dictates that the double bonds react independently of one another, simplifying the reaction pathway compared to conjugated dienes.
The protocol described involves the direct addition of two equivalents of molecular bromine (Br₂) across the two π-bonds of 1,5-hexadiene. The reaction proceeds readily under mild conditions and serves as an excellent illustration of this reaction class. Understanding this mechanism is crucial for controlling the reaction and avoiding potential side products.
Reaction Mechanism: Electrophilic Addition
The bromination of an isolated diene like 1,5-hexadiene is a two-stage process, with each stage mirroring the classic mechanism for alkene bromination.
-
Initial Electrophilic Attack: The electron-rich π-bond of one of the double bonds in 1,5-hexadiene acts as a nucleophile, attacking a bromine molecule. This induces a dipole in the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate and the displacement of a bromide ion (Br⁻).[4][5][6]
-
Nucleophilic Opening: The displaced bromide ion, now acting as a nucleophile, attacks one of the two partially positive carbons of the bromonium ion. This attack occurs from the side opposite the bromonium bridge (anti-addition), leading to the opening of the three-membered ring and the formation of a vicinal dibromide (5,6-dibromo-1-hexene).
-
Second Addition: The process is repeated at the second, unreacted double bond of the 5,6-dibromo-1-hexene intermediate. This second electrophilic addition results in the final product, this compound.
Unlike conjugated dienes, where resonance-stabilized allylic carbocations can lead to a mixture of 1,2- and 1,4-addition products, the isolated nature of the double bonds in 1,5-hexadiene ensures that the reaction proceeds predictably as two separate 1,2-additions.[7][8][9]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Extreme caution must be exercised when handling bromine.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1,5-Hexadiene (C₆H₁₀, ≥97%) | 250 mL Two-neck round-bottom flask |
| Bromine (Br₂, ≥99.5%) | 100 mL Pressure-equalizing dropping funnel |
| Dichloromethane (CH₂Cl₂, ACS grade, anhydrous) | Magnetic stirrer and stir bar |
| Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution | Ice-water bath |
| Sodium bicarbonate (NaHCO₃), saturated aqueous solution | Separatory funnel (500 mL) |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Beakers, Erlenmeyer flasks, graduated cylinders |
| Pentane or Ethanol (for recrystallization) | Buchner funnel and filter paper |
Step-by-Step Synthesis Procedure
Caption: Overall experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. The second neck should be fitted with a drying tube or nitrogen inlet. Crucially, perform the entire experiment in a certified chemical fume hood.
-
Reagent Preparation: In the round-bottom flask, dissolve 1,5-hexadiene (e.g., 4.1 g, 50 mmol) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice-water bath with stirring. This cooling step is vital to control the reaction's exothermicity.
-
Bromine Addition: In the dropping funnel, carefully prepare a solution of bromine (e.g., 16.0 g, 100 mmol, ~5.1 mL) in 50 mL of dichloromethane. Add this bromine solution dropwise to the stirred, cooled solution of 1,5-hexadiene over approximately 60-90 minutes.
-
Causality: Slow addition prevents a rapid temperature increase and minimizes the formation of side products. The rate of addition should be controlled such that the characteristic red-brown color of bromine dissipates almost immediately upon contact with the diene solution. The persistence of a faint orange/yellow color indicates the reaction is nearing completion.
-
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction proceeds to completion.
-
Quenching: Carefully add 10% aqueous sodium thiosulfate solution dropwise until the mixture becomes colorless. This step neutralizes any unreacted bromine, which is both a safety and a purification measure.
-
Workup and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize any HBr byproduct).
-
50 mL of brine (to aid in phase separation). Separate the organic (bottom) layer after each wash.
-
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellowish solid or oil, can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot pentane or ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the white crystalline product by vacuum filtration. The melting point should be in the range of 47-51°C.[3]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 1,5-Hexadiene | 82.15 | 50 | 1.0 | 4.1 g (~5.8 mL) |
| Bromine | 159.81 | 100 | 2.0 | 16.0 g (~5.1 mL) |
| This compound | 401.76 | 50 (theoretical) | - | ~20.1 g (theoretical) |
Expected Yield: 75-85%
Critical Safety and Handling Procedures
Adherence to safety protocols is non-negotiable, primarily due to the hazards associated with bromine.
-
Bromine (Br₂): Bromine is extremely toxic, highly corrosive, and can cause severe, painful burns upon contact with skin, eyes, or the respiratory tract.[10][11] Inhalation can lead to pulmonary edema and can be fatal.[10]
-
Handling: Always handle liquid bromine and its solutions in a well-ventilated chemical fume hood.[12][13] Wear heavy-duty, chemically resistant gloves (e.g., Viton or neoprene), a lab coat, and chemical splash goggles with a face shield.[11][12]
-
Emergency & Spill Response: Keep a container of 10% sodium thiosulfate solution readily available to neutralize any spills.[11][12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13][14] Remove any contaminated clothing.[14]
-
-
Dichloromethane (CH₂Cl₂): This solvent is a suspected carcinogen and should be handled in a fume hood. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): A complete set of PPE, including a lab coat, safety goggles, face shield, and appropriate gloves, is mandatory throughout the procedure.
Conclusion
The synthesis of this compound via the electrophilic bromination of 1,5-hexadiene is a robust and illustrative protocol. By understanding the reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can reliably and safely prepare this compound for further application. The self-validating nature of the protocol, evident in the visual color change during bromine addition and quenching, provides clear checkpoints for the operator.
References
- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]
- 10. Bromine handling and safety | DOCX [slideshare.net]
- 11. tatachemicals.com [tatachemicals.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. carlroth.com [carlroth.com]
- 14. Bromine | Chemical Emergencies | CDC [cdc.gov]
The Application of 1,2,5,6-Tetrabromohexane in Polymer Chemistry: A Technical Guide
This technical guide provides a comprehensive overview of the application of 1,2,5,6-tetrabromohexane in polymer chemistry, with a primary focus on its role as an additive flame retardant. Intended for researchers, scientists, and professionals in drug development and material science, this document details the scientific principles, experimental protocols, and critical considerations for the effective use of this compound.
Introduction: Understanding this compound
This compound is an organobromine compound with the chemical formula C₆H₁₀Br₄[1]. Its molecular structure, characterized by a six-carbon chain with four bromine atoms, imparts properties that make it a subject of interest in polymer science, particularly as a flame retardant. The high bromine content by weight contributes to its efficiency in interrupting the combustion cycle of polymeric materials.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₁₀Br₄ |
| Molecular Weight | 401.76 g/mol [1][2] |
| Appearance | Solid (typical) |
| Melting Point | 47-50 °C (recrystallized from Pentane)[2] |
| CAS Number | 58443-86-0[3] |
This guide will delve into the primary application of this compound as an additive flame retardant, exploring its mechanism of action and providing a detailed protocol for its incorporation into polymer matrices.
Core Application: Additive Flame Retardant
The principal application of this compound in polymer chemistry is as an additive flame retardant. Additive flame retardants are incorporated into polymers through physical mixing, such as melt blending, without chemically bonding to the polymer backbone. This allows for versatility in formulating flame-retardant polymer composites. This compound belongs to the class of brominated flame retardants (BFRs), which are known for their high efficiency.
Mechanism of Action: Gas-Phase Inhibition
The flame retardant efficacy of this compound is primarily attributed to its action in the gas phase during polymer combustion. The process can be broken down into the following key steps:
-
Thermal Decomposition: In the event of a fire, the heat causes the polymer to decompose, releasing flammable volatile gases. Simultaneously, the this compound within the polymer matrix also undergoes thermal decomposition.
-
Release of Bromine Radicals: The decomposition of this compound releases bromine radicals (Br•) into the gaseous phase where the combustion is occurring.
-
Free Radical Scavenging: The highly reactive bromine radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire. This reaction produces hydrogen bromide (HBr).
-
Inhibition of Combustion: The formation of HBr and the consumption of H• and OH• radicals effectively interrupt the exothermic chain reactions of combustion. This cools the system and reduces the concentration of flammable gases, thereby suppressing the flame.
This gas-phase radical trapping mechanism is a hallmark of brominated flame retardants and is highly effective in a variety of polymers, including polyolefins like polypropylene and engineering plastics such as epoxy resins[4][5].
Caption: Gas-phase flame retardant mechanism of this compound.
Synergistic Effects with Antimony Trioxide
The flame retardant efficiency of this compound can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). In the gas phase, the hydrogen bromide (HBr) formed from the decomposition of the brominated flame retardant reacts with antimony trioxide to produce antimony trihalides (e.g., SbBr₃). These antimony compounds are thought to contribute to flame retardancy through a gas-phase mechanism by acting as radical traps, and also potentially through a condensed-phase mechanism by promoting char formation.
Experimental Protocol: Incorporation of this compound into a Polymer Matrix
This protocol provides a general procedure for the incorporation of this compound into a thermoplastic polymer, such as polypropylene, via melt blending.
Materials and Equipment
-
Polymer: Polypropylene (PP) pellets, dried at 80°C for 4 hours.
-
Flame Retardant: this compound powder.
-
Synergist (Optional): Antimony trioxide (Sb₂O₃) powder.
-
Twin-screw extruder: With temperature control for multiple zones.
-
Pelletizer: To produce composite pellets.
-
Injection molding machine: To prepare test specimens.
-
Analytical balance: For accurate weighing of components.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, and a fume hood.
Procedure
-
Formulation Calculation: Determine the desired weight percentage (wt%) of this compound and antimony trioxide in the final composite. A common starting point is a 3:1 ratio of brominated flame retardant to antimony trioxide.
-
Premixing: Accurately weigh the dried polymer pellets, this compound, and antimony trioxide. Physically mix the components in a sealed bag to ensure a homogenous premix.
-
Melt Blending:
-
Set the temperature profile of the twin-screw extruder. For polypropylene, a typical profile might range from 180°C in the feed zone to 220°C at the die.
-
Feed the premixed material into the extruder at a constant rate.
-
The molten polymer and additives will be intimately mixed by the shearing action of the screws.
-
-
Pelletization: The extruded strand of the polymer composite is cooled in a water bath and then fed into a pelletizer to produce uniform pellets.
-
Drying: Dry the resulting pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Specimen Preparation: Use an injection molding machine to prepare standardized test specimens from the dried composite pellets for flammability and mechanical testing. The molding temperature should be appropriate for the polymer being used.
Caption: Workflow for incorporating this compound into a polymer.
Characterization and Testing
The flame retardancy of the resulting polymer composite should be evaluated using standardized tests:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support the combustion of the material. A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test: This test classifies the material's response to a flame into categories such as V-0, V-1, and V-2, with V-0 being the most flame-retardant classification[6][7].
-
Cone Calorimetry: Provides quantitative data on heat release rate, total heat release, and smoke production.
Mechanical properties such as tensile strength and impact strength should also be tested to assess the effect of the flame retardant additives on the polymer's performance.
Potential Application as a Monomer or Precursor
While the primary application of this compound is as an additive flame retardant, its structure suggests potential for use as a monomer or a precursor in polymer synthesis. The bromine atoms can serve as leaving groups in various coupling reactions or as sites for further functionalization. For instance, dehydrobromination could introduce unsaturation into the hexane backbone, creating a diene monomer suitable for polymerization. However, it is important to note that the literature on this specific application is not as extensive as its use as an additive.
Safety and Handling
This compound is classified as toxic if swallowed[1][2]. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
This compound is a valuable organobromine compound for imparting flame retardancy to a variety of polymers. Its effectiveness lies in the gas-phase inhibition of combustion through a free radical scavenging mechanism, which can be further enhanced with synergists like antimony trioxide. The provided protocol for its incorporation via melt blending offers a practical guide for researchers and engineers. While its primary role is as an additive, its chemical structure holds potential for novel polymer synthesis. As with all chemicals, proper safety precautions are paramount during its handling and use.
References
- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Common Flame Retardants Suitable For Polypropylene And Their Advantages And Disadvantages - News [oceanchemgroup.com]
- 5. youtube.com [youtube.com]
- 6. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 7. tnb.ca.abb.com [tnb.ca.abb.com]
Application Note: Structural Elucidation of 1,2,5,6-Tetrabromohexane using 1H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules.[1][2] This application note provides an in-depth technical guide for the characterization of 1,2,5,6-tetrabromohexane using proton (¹H) NMR spectroscopy. We delve into the critical influence of stereochemistry on the NMR spectrum, presenting a detailed analysis of the expected spectral features for its diastereomers. This guide offers field-proven protocols for sample preparation and data acquisition, designed to equip researchers with the expertise to navigate the complexities of haloalkane characterization and ensure the generation of high-quality, interpretable data.
Introduction: The Challenge of Stereoisomerism in NMR
This compound is an organobromine compound with the molecular formula C₆H₁₀Br₄.[3][4] Its structure presents a significant challenge for routine spectral interpretation due to the presence of two chiral centers at the C2 and C5 positions. This chirality gives rise to three stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) which form a racemic mixture, and a meso compound ((2R,5S)) which is achiral due to an internal plane of symmetry.
Since NMR spectroscopy is an achiral technique, it cannot distinguish between enantiomers. Therefore, a sample of this compound will produce a single set of signals for the racemic pair and a distinct, separate set of signals for the meso compound. The resulting ¹H NMR spectrum is a superposition of spectra from these diastereomers, making a thorough understanding of the underlying structural relationships essential for accurate interpretation.[5] This guide will dissect these complexities to provide a clear path to structural verification.
Foundational Principles: Interpreting the ¹H NMR Spectrum
A ¹H NMR spectrum provides four key pieces of information for structural elucidation: chemical shift, integration, multiplicity, and coupling constants.[6]
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms, like bromine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[7] For this compound, protons on carbons directly bonded to bromine (CHBr and CH₂Br) are expected to resonate significantly downfield compared to the central methylene protons.
-
Integration: The area under each signal is proportional to the relative number of protons generating that signal. This allows for a quantitative assessment of the different proton environments in the molecule.[8]
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets. The multiplicity is described by the n+1 rule , where 'n' is the number of adjacent, equivalent protons.[2][6] This provides direct evidence of the connectivity within the molecule.
Predicted ¹H NMR Spectral Analysis for this compound
Due to the presence of diastereomers, the spectrum will be complex. The following table outlines the predicted chemical shifts and multiplicities for the distinct proton environments. The exact chemical shifts can vary depending on the solvent and sample concentration.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration (Relative) | Rationale |
| H2, H5 (-CH Br-) | ~ 4.1 - 4.6 | Complex Multiplet (m) | 2H | Located on a chiral carbon bearing an electronegative bromine atom, leading to a significant downfield shift. Coupled to protons on C1/C6 and C3/C4. |
| H1, H6 (-CH₂ Br) | ~ 3.6 - 3.9 | Complex Multiplet (m) | 4H | Protons are on a carbon adjacent to a chiral center and bonded to a bromine atom. They are diastereotopic and will exhibit complex splitting. |
| H3, H4 (-CH₂ -) | ~ 2.0 - 2.5 | Complex Multiplet (m) | 4H | The central methylene groups are adjacent to chiral centers, making these protons diastereotopic. They will couple to each other (geminal coupling) and to the protons on C2/C5. |
Note: The spectrum will show two distinct sets of these signals, one for the meso compound and one for the racemic mixture, with intensities corresponding to the diastereomeric ratio (dr) of the sample.
The diagram below illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the complex multiplets described.
Caption: Key J-coupling interactions in this compound.
Detailed Experimental Protocol
This protocol outlines the steps for preparing a high-quality NMR sample and setting up the spectrometer for optimal data acquisition.
Materials and Reagents
-
This compound sample
-
5 mm NMR tubes (e.g., Norell S-5-400-7 or equivalent)[11]
-
Pasteur pipettes and glass wool
-
Vials and caps
-
Permanent marker
Protocol for NMR Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[12] Suspended particles can severely degrade spectral resolution.[12]
-
Weigh Sample: Accurately weigh 10-25 mg of the this compound sample into a clean, dry vial.[12]
-
Add Solvent: Using a clean syringe or pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[11][13] CDCl₃ is a common choice for haloalkanes due to its excellent dissolving power for many organic compounds and low cost.[9][14]
-
Dissolve: Cap the vial and gently agitate until the sample is fully dissolved.
-
Filter Sample: Place a small plug of glass wool into a Pasteur pipette.[12] Transfer the solution from the vial through the filter pipette directly into a clean 5 mm NMR tube. This step is critical to remove any dust or particulate matter.[11][12]
-
Check Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[11] Insufficient sample volume can lead to poor magnetic field homogeneity ("shimming") and distorted peak shapes.
-
Cap and Label: Cap the NMR tube securely and label it clearly with a permanent marker at the top of the tube.[15]
-
Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[15]
Caption: Workflow for preparing a high-quality NMR sample.
Recommended NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
Table 2: Typical ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and resolution. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative ¹H acquisition. |
| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | Allows for adequate relaxation of protons between pulses. |
| Acquisition Time (AQ) | ~ 3 - 4 s | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | ~ 16 ppm | Ensures all signals, from TMS to potential downfield protons, are captured. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
| Referencing | TMS (δ 0.00) or residual CHCl₃ (δ 7.26) | Calibrates the chemical shift scale.[8][9] |
Data Processing and Interpretation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phase Correction: The baseline of the spectrum is adjusted manually to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline is flattened to ensure accurate integration.
-
Integration: Calibrate the integral of a well-resolved signal to the known number of protons it represents. Use this to determine the relative integrals of all other signals.
-
Peak Picking: Identify the precise chemical shift (δ) of each peak in the multiplets. This data is crucial for determining coupling constants (J-values), which can provide further structural insights.
-
Diastereomer Analysis: Carefully compare the two sets of signals. The relative integration of corresponding peaks from the meso and racemic isomers will reveal the diastereomeric ratio of the synthesized material. The presence of overlapping multiplets from different diastereomers can make this challenging and may require advanced 2D NMR techniques (like COSY or HSQC) for unambiguous assignment.[16]
Conclusion
The ¹H NMR characterization of this compound is a non-trivial exercise that requires careful sample preparation and a nuanced understanding of stereochemical effects on NMR spectra. By recognizing that the spectrum is a composite of signals from both meso and racemic diastereomers, researchers can avoid misinterpretation. The protocols and predictive analyses provided in this note serve as an authoritative guide for achieving accurate structural elucidation, ensuring data integrity for research, development, and quality control applications.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Note: Structural and Stereochemical Analysis of 1,2,5,6-Tetrabromohexane using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 1,2,5,6-tetrabromohexane using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the critical aspects of sample preparation, data acquisition, and spectral interpretation, with a particular focus on elucidating the complex stereochemistry of the molecule. This guide is intended for researchers and scientists in organic chemistry, materials science, and drug development who require detailed structural characterization of halogenated compounds. The protocols and interpretive strategies outlined herein leverage advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to provide unambiguous carbon assignments.
Introduction: The Challenge and Utility of 13C NMR for Polyhalogenated Alkanes
The structural elucidation of polyhalogenated alkanes like this compound presents a unique set of challenges. The presence of multiple chiral centers gives rise to various stereoisomers (diastereomers and enantiomers), each with a distinct chemical signature. Furthermore, the significant influence of heavy atoms like bromine on the electronic environment of adjacent carbons can complicate spectral prediction based on simple electronegativity rules.[1][2]
13C NMR spectroscopy is an indispensable tool for directly probing the carbon skeleton of a molecule.[3] Unlike 1H NMR, which provides information about protons and their immediate environment, 13C NMR offers a direct count of chemically non-equivalent carbon atoms, making it exceptionally powerful for identifying isomers.[4] For this compound, this technique allows us to:
-
Determine the number of unique carbon environments, which is directly related to the molecular symmetry and the specific stereoisomers present.
-
Characterize the electronic effects of bromine substitution on the hexane backbone.
-
Utilize advanced pulse sequences like DEPT to differentiate between methine (CH) and methylene (CH₂) groups, confirming structural assignments.[5][6]
This guide will walk through the entire workflow, from sample preparation to final spectral interpretation, providing the rationale behind each step to ensure robust and reproducible results.
Structural Considerations: Stereoisomerism in this compound
This compound possesses two chiral centers at the C2 and C5 positions. This gives rise to three possible stereoisomers: a pair of enantiomers (2R,5R and 2S,5S) and a meso compound (2R,5S), which is achiral due to an internal plane of symmetry.
-
(2R,5R)- and (2S,5S)-1,2,5,6-Tetrabromohexane (Enantiomeric Pair): In these isomers, the two halves of the molecule are not related by a plane of symmetry. Therefore, all six carbon atoms are chemically distinct, and one would expect to see six unique signals in the 13C NMR spectrum.
-
(2R,5S)-1,2,5,6-Tetrabromohexane (Meso Compound): This isomer possesses a plane of symmetry that bisects the C3-C4 bond. Consequently, C1 is equivalent to C6, C2 is equivalent to C5, and C3 is equivalent to C4. This symmetry reduces the number of expected 13C NMR signals to three .
A typical synthesis of this compound will likely produce a mixture of these diastereomers. The resulting 13C NMR spectrum will therefore be a superposition of the spectra of the individual isomers, potentially showing up to nine distinct signals (six from the enantiomeric pair and three from the meso compound).[7] The relative integration of these peaks can, in principle, be used to determine the diastereomeric ratio, although quantitative accuracy in 13C NMR requires careful experimental setup.[8]
Experimental Protocol: From Sample to Spectrum
This section provides a detailed, step-by-step methodology for sample preparation and data acquisition.
Materials and Equipment
-
Analyte: this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar compounds and its well-characterized solvent peak at ~77.16 ppm.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm). Modern spectrometers typically reference the solvent peak, but TMS can be added for ultimate precision.[9]
-
NMR Tubes: High-quality, 5 mm NMR tubes. Ensure they are clean and dry to avoid contaminant peaks.
-
Filtration: Pasteur pipette and glass wool or a syringe filter.
Protocol for Sample Preparation
The quality of the NMR spectrum is profoundly affected by proper sample preparation.
-
Weighing the Sample: For a standard 13C NMR experiment, a higher concentration is desirable due to the low natural abundance of the 13C isotope. Aim for 50-100 mg of this compound.[9]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃. This volume is optimal for the active region of most standard NMR probes.[10][11]
-
Filtration (Critical Step): It is essential to remove any suspended solid particles, as they will degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.
Workflow for NMR Analysis
The following diagram outlines the logical flow from sample preparation to structural elucidation.
Caption: Workflow for 13C NMR analysis of this compound.
Recommended Spectrometer Parameters
For optimal results, the following parameters are recommended for a 400 MHz (or higher) spectrometer.
| Parameter | Setting | Rationale |
| Experiment | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle. |
| Solvent | CDCl₃ | Standard solvent for nonpolar organics. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Angle (p1) | 30° | A smaller pulse angle allows for a shorter relaxation delay, increasing acquisition speed. |
| Relaxation Delay (d1) | 2.0 seconds | Sufficient for methylene and methine carbons. |
| Acquisition Time (aq) | ~1.0-1.5 seconds | Balances resolution and signal-to-noise. |
| Number of Scans (ns) | 1024 or higher | A high number of scans is necessary to achieve good signal-to-noise for the insensitive 13C nucleus. |
| Spectral Width (sw) | ~250 ppm (0-250) | Encompasses the full range of expected chemical shifts for organic molecules.[12] |
For DEPT experiments , use standard instrument protocols for DEPT-135 and DEPT-90. These experiments are much faster than a standard 13C acquisition.
Spectral Interpretation: Decoding the Data
The Influence of Bromine on 13C Chemical Shifts
The chemical shift of a carbon atom is highly sensitive to its electronic environment. Electronegative atoms like bromine generally cause a "downfield" shift (to a higher ppm value) for adjacent carbons.[13][14][15] This is known as the inductive effect.
-
α-effect: A carbon directly bonded to a bromine (C-Br) is expected to be significantly deshielded. However, bromine also exhibits a "heavy atom effect," where its large, polarizable electron cloud provides diamagnetic shielding to the attached carbon, shifting its signal "upfield" (to a lower ppm value) compared to what electronegativity alone would predict.[1][2] This effect is crucial for correct assignment. For bromoalkanes, the C-Br signal typically appears in the 25-50 ppm range.[16]
-
β-effect: A carbon atom once removed from the bromine (C-C-Br) experiences a deshielding effect, shifting its signal downfield.
-
γ-effect: A carbon two bonds away from the bromine (C-C-C-Br) often experiences a slight shielding (upfield shift) due to steric interactions.
Predicted 13C NMR Chemical Shifts
Based on these principles, we can predict the approximate chemical shifts for the carbons in this compound. The table below shows estimated values for one of the enantiomers (e.g., 2R,5R), which has six unique carbons.
| Carbon Atom | Environment | Expected Multiplicity (DEPT) | Predicted Chemical Shift (ppm) | Rationale |
| C1 | CH₂-Br | CH₂ (Negative in DEPT-135) | ~35-45 | α-effect from Br on a primary carbon. |
| C2 | CH-Br | CH (Positive in DEPT-135/90) | ~45-55 | α-effect from Br and β-effect from Br on C1, on a secondary carbon. |
| C3 | CH₂ | CH₂ (Negative in DEPT-135) | ~30-40 | β-effect from Br on C2 and γ-effect from Br on C1. |
| C4 | CH₂ | CH₂ (Negative in DEPT-135) | ~30-40 | β-effect from Br on C5 and γ-effect from Br on C6. |
| C5 | CH-Br | CH (Positive in DEPT-135/90) | ~45-55 | α-effect from Br and β-effect from Br on C6, on a secondary carbon. |
| C6 | CH₂-Br | CH₂ (Negative in DEPT-135) | ~35-45 | α-effect from Br on a primary carbon. |
Note: These are estimated values. The actual spectrum will be more complex if diastereomers are present, with each isomer producing its own set of peaks in these regions.
Using DEPT to Confirm Assignments
DEPT spectroscopy is a powerful tool for distinguishing carbon types based on the number of attached protons.[17][18]
-
Standard 13C Spectrum: Shows all carbon signals (CH₃, CH₂, CH, and quaternary C).
-
DEPT-90 Spectrum: Shows only signals from methine (CH) carbons. In our case, this would isolate the signals for C2 and C5.
-
DEPT-135 Spectrum: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals. This will clearly separate C2/C5 (positive) from C1/C3/C4/C6 (negative).
The relationship between the molecular structure and the expected NMR data is visualized below.
Caption: Correlation of carbon types with expected DEPT-135 and DEPT-90 signals.
By combining the information from the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, a scientist can confidently assign each peak to its corresponding carbon atom in the molecule, even in the presence of a complex mixture of stereoisomers.
Conclusion
13C NMR spectroscopy, when coupled with advanced techniques like DEPT, provides a robust and definitive method for the structural and stereochemical analysis of this compound. A successful analysis hinges on meticulous sample preparation and a clear understanding of the influence of both halogen substituents and molecular symmetry on the resulting spectrum. By following the protocols and interpretive strategies detailed in this note, researchers can overcome the inherent complexities of this molecule to achieve unambiguous structural elucidation, a critical step in any chemical research or development pipeline.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. compoundchem.com [compoundchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. Carbon-13 NMR spectra of polybromoalkanes and polychlorobromoalkanes. Structural increments of halogens in polyhalogenated groups (1981) | V. I. Dostovalova | 30 Citations [scispace.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
Application Note: GC-MS Analysis of 1,2,5,6-Tetrabromohexane and its Dehydrobromination Products
Abstract
This application note presents a detailed protocol for the analysis of 1,2,5,6-tetrabromohexane and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polybrominated alkane often used in organic synthesis and as a potential flame retardant. Understanding its reaction chemistry, particularly its tendency to undergo elimination reactions, is critical for process monitoring, impurity profiling, and environmental analysis. The primary reaction pathway explored is dehydrohalogenation, the elimination of hydrogen bromide (HBr) to form various brominated hexadienes and subsequent products. This guide provides a comprehensive methodology, from sample preparation to GC-MS parameter optimization and data interpretation, tailored for researchers, chemists, and quality control professionals. The protocols herein are designed to be self-validating, emphasizing scientific causality and robust analytical practices.
Scientific Background: Rationale and Strategy
Predicted Reaction Pathways: Dehydrohalogenation
Alkyl halides, such as this compound, are susceptible to elimination reactions, most commonly dehydrohalogenation, where a hydrogen and a halogen are removed from adjacent carbon atoms to form an alkene.[1] This reaction can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, typically promoted by heat or the presence of a base.[2] Given the structure of this compound, a sequential loss of HBr molecules is anticipated, leading to a complex mixture of brominated dienes, trienes, and potentially aromatic compounds. The identification of these products is crucial for understanding reaction kinetics and by-product formation.
Caption: Predicted dehydrobromination pathway of this compound.
The Power of GC-MS for Brominated Compound Analysis
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds present in a complex mixture.[3] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique chemical fingerprint for identification.
For brominated compounds, MS analysis is particularly powerful due to the distinct isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[4] This results in a characteristic "M" and "M+2" peak pattern for any fragment containing a single bromine atom, where the two peaks are of almost equal height.[5][6] For fragments containing multiple bromine atoms, this pattern becomes more complex and even more distinctive, allowing for confident identification of bromine-containing species.[4] For instance, a fragment with four bromine atoms (like the molecular ion of this compound) will exhibit a characteristic cluster of peaks at M, M+2, M+4, M+6, and M+8.
Detailed Experimental Protocol
This protocol provides a self-validating workflow, incorporating quality control measures for reliable and reproducible results.
Materials and Reagents
-
Standards: this compound (CAS 58443-86-0)[7]
-
Solvents (Pesticide or GC Grade): n-Hexane, Dichloromethane (DCM), Iso-octane
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Extraction Vials: 20 mL glass vials with PTFE-lined caps
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringes and Filters: Glass syringes, 0.22 µm PTFE syringe filters
Sample Preparation: Reaction Quenching and Extraction
The choice of sample preparation is paramount for accurate analysis. The goal is to halt the reaction and efficiently extract all analytes of interest while removing interfering matrix components. This protocol describes a standard liquid-liquid extraction (LLE) suitable for organic reaction mixtures.
-
Reaction Quench: At the desired time point, draw 1.0 mL of the reaction mixture and immediately quench it in a 20 mL vial containing 5.0 mL of chilled, deionized water to stop the reaction.
-
Internal Standard Spiking (Optional but Recommended): Spike the quenched sample with a known concentration of an appropriate internal standard (e.g., a ¹³C-labeled brominated compound not present in the sample) to correct for extraction efficiency and injection variability.
-
Liquid-Liquid Extraction: Add 5.0 mL of n-hexane (or DCM) to the vial. Cap tightly and vortex vigorously for 2 minutes. Allow the layers to separate.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean vial using a glass Pasteur pipette.
-
Repeat Extraction: Perform a second extraction on the aqueous layer with an additional 5.0 mL of n-hexane to ensure quantitative recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Let it stand for 5 minutes.
-
Concentration: Carefully decant the dried extract into a clean vial. If necessary, concentrate the sample to a final volume of 1.0 mL under a gentle stream of nitrogen. Causality Note: Concentration increases the sensitivity of the analysis, allowing for the detection of low-level by-products. However, avoid evaporating to complete dryness, as this can lead to the loss of more volatile products.
-
Final Sample: Transfer the final extract into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of polybrominated hexanes and their derivatives on a standard quadrupole GC-MS system. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting | Justification |
| GC System | Agilent 7890B GC or equivalent | A standard, reliable gas chromatograph. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing excellent separation for a wide range of semi-volatile organic compounds, including halogenated hydrocarbons.[8] |
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 280 °C | Ensures efficient volatilization of high-boiling point brominated compounds without causing thermal degradation.[9] |
| Injection Volume | 1.0 µL | Standard injection volume. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas compatible with MS detectors. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency and peak shape. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | A starting temperature of 80°C allows for good focusing of early-eluting compounds, while the ramp rate effectively separates compounds with varying boiling points. |
| MS Parameter | Setting | Justification |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.[6] |
| Ionization Energy | 70 eV | Standard energy for EI, which generates extensive, reproducible fragmentation and allows for comparison with standard libraries like NIST.[6] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination. |
| Transfer Line Temp | 280 °C | Prevents cold spots and ensures efficient transfer of analytes from the GC to the MS.[8] |
| Scan Mode | Full Scan | Acquires data over a wide mass range, which is essential for identifying unknown reaction products. |
| Scan Range | 40 - 550 m/z | Covers the expected mass range from small fragments up to the molecular ion of potential tetrabrominated and tribrominated species. |
Data Analysis and Interpretation
Compound Identification
A compound is positively identified by a combination of its GC retention time and its mass spectrum.
-
Retention Time (RT): The parent compound, this compound, should be identified by injecting a pure standard to determine its RT under the specified analytical conditions. Reaction products will typically elute earlier than the parent compound as the loss of HBr reduces the molecular weight and often the boiling point.
-
Mass Spectrum: The mass spectrum of each peak should be compared to a reference library (e.g., NIST). However, for novel reaction products, manual interpretation based on fragmentation patterns is essential.
Expected Mass Spectra and Fragmentation
The key to identification lies in recognizing the bromine isotope patterns.
-
This compound (C₆H₁₀Br₄, MW ≈ 401.76 g/mol ):
-
The molecular ion cluster [C₆H₁₀Br₄]⁺˙ is expected around m/z 398, 400, 402, 404, 406. This cluster may be weak or absent in EI.[10]
-
A prominent fragment will be from the loss of a bromine atom [M-Br]⁺, resulting in a cluster around m/z 321 (for ⁷⁹Br₃⁸¹Br₀).
-
Another key fragment is often from the cleavage of the C-C bond between the brominated carbons, such as [C₂H₃Br₂]⁺ at m/z 185, 187, 189.
-
The NIST mass spectrum for this compound shows a top peak at m/z 79 [⁷⁹Br]⁺, which is common for brominated compounds.[11][12]
-
-
Dehydrobromination Products (e.g., C₆H₉Br₃):
-
Molecular Ion: Expect a cluster around m/z 319, 321, 323, 325.
-
Fragments: Look for the loss of Br ([M-Br]⁺) and patterns characteristic of a compound with three bromine atoms.
-
| Analyte / Fragment | Bromine Atoms | Expected m/z Cluster | Characteristic Isotope Pattern |
| [Br]⁺ | 1 | 79, 81 | Two peaks, ~1:1 ratio |
| [Br₂]⁺ | 2 | 158, 160, 162 | Three peaks, ~1:2:1 ratio |
| [M-Br]⁺ from C₆H₁₀Br₄ | 3 | 319, 321, 323, 325 | Four peaks, ~1:3:3:1 ratio |
| [M]⁺˙ from C₆H₁₀Br₄ | 4 | 398, 400, 402, 404, 406 | Five peaks, ~1:4:6:4:1 ratio |
Comprehensive Analytical Workflow
The entire process, from sample handling to final report generation, must be systematic to ensure data integrity.
Caption: End-to-end workflow for GC-MS analysis of reaction products.
Conclusion
This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound and its reaction products. By leveraging a systematic sample preparation protocol, optimized GC-MS parameters, and a thorough understanding of bromine's unique mass spectrometric signature, researchers can confidently identify and monitor the complex components arising from reactions like dehydrobromination. Adherence to this comprehensive workflow will ensure the generation of high-quality, reliable, and defensible analytical data critical for research, development, and quality control applications.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. whitman.edu [whitman.edu]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,5,6-TETRABROMO-HEXANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
Topic: FT-IR Spectroscopic Analysis of 1,2,5,6-Tetrabromohexane
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the analysis of 1,2,5,6-Tetrabromohexane using Fourier Transform Infrared (FT-IR) Spectroscopy. This compound is a halogenated organic compound whose structural integrity and purity are critical for its applications in chemical synthesis and materials science. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for its characterization. This document details the fundamental principles, safety protocols, step-by-step experimental procedures for multiple sampling techniques, and a systematic approach to spectral interpretation. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind procedural choices to ensure robust and reproducible results.
Scientific Principles and Theoretical Background
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional group composition.
For this compound (C₆H₁₀Br₄), the key vibrational modes of interest are the stretching and bending of its alkane backbone and, most critically, the carbon-bromine bonds.
-
C-H Vibrations: The molecule contains both methylene (-CH₂) and methine (-CHBr) groups. These give rise to characteristic stretching absorptions in the 2850-3000 cm⁻¹ region and bending (scissoring) vibrations around 1465 cm⁻¹.[2][3]
-
C-Br Vibrations: The carbon-bromine bond is the most prominent functional group. Its stretching vibrations are expected to appear in the low-frequency "fingerprint region" of the spectrum, typically between 690 cm⁻¹ and 515 cm⁻¹.[4] The presence of both primary (on C1 and C6) and secondary (on C2 and C5) C-Br bonds may result in a complex or broadened absorption band in this region. The C-H wag of a -CH₂X group (where X is a halogen) can also be observed between 1300-1150 cm⁻¹.[4]
The absence of absorptions in other key regions (e.g., O-H stretch at ~3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹) is equally important for confirming the sample's purity and structural identity.
Table 1: Expected FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | sp³ C-H | 2850 - 2960 | Strong |
| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |
| C-H Wag | -CH₂Br | 1300 - 1150 | Medium |
| C-Br Stretch | C-Br | 690 - 515 | Strong |
Mandatory Safety & Handling Protocols
This compound is a hazardous chemical that requires careful handling to minimize risk.
GHS Hazard Statements:
-
Irritation: Causes skin and eye irritation.[5]
-
Environmental: May cause long-lasting harmful effects to aquatic life.[5]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Nitrile or Viton®) must be worn at all times.[7] Gloves must be inspected before use and changed immediately if contamination occurs.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened.
Handling Procedures:
-
All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[8] In case of accidental contact, rinse the affected area immediately and copiously with water for at least 15 minutes and seek medical attention.[7][9]
-
All waste materials and contaminated disposables must be collected in a designated hazardous waste container for proper disposal.
Experimental Methodologies & Protocols
The selection of a sample preparation technique is dependent on the available instrumentation and the desired quality of the spectrum. As this compound is a low-melting solid, several methods are applicable.
Universal Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-averaged)
-
Background: A background spectrum must be collected immediately prior to the sample scan to subtract contributions from atmospheric CO₂ and H₂O.
Protocol 3.1: Attenuated Total Reflectance (ATR) - Recommended Method
This modern technique is highly recommended due to its speed, ease of use, and lack of sample preparation.[10] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[11]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (diamond is recommended for its durability) is impeccably clean.[12] Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[11][12]
-
Data Acquisition: Collect the FT-IR spectrum.
-
Cleaning: After analysis, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Protocol 3.2: Thin Film from Solution - Alternative Transmission Method
This method yields a "neat" spectrum of the solid sample without interference from a matrix like KBr or Nujol oil.[13]
Methodology:
-
Solution Preparation: In a fume hood, dissolve 5-10 mg of this compound in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether) in a small vial.[13][14]
-
Sample Application: Using a pipette, transfer one or two drops of the concentrated solution onto the surface of a single, clean infrared-transparent salt plate (e.g., KBr or NaCl).[14]
-
Solvent Evaporation: Allow the solvent to evaporate completely inside the fume hood. A thin, even film of solid analyte should remain on the plate.[14] If the film is too thin (resulting in weak peaks), add another drop of solution and repeat the evaporation.
-
Data Acquisition: Place the salt plate into the spectrometer's sample holder and collect the spectrum.
-
Cleaning: Thoroughly clean the salt plate with an appropriate solvent and polish if necessary. Store plates in a desiccator to prevent fogging from atmospheric moisture.
Protocol 3.3: Potassium Bromide (KBr) Pellet - Traditional Transmission Method
This classic technique involves dispersing the solid sample within a pressed pellet of IR-transparent KBr. It can produce very high-quality spectra but is more labor-intensive.
Methodology:
-
Sample Preparation: Add approximately 1-2 mg of this compound to an agate mortar.[12]
-
Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder. The KBr must be kept in a drying oven until use, as absorbed water will cause a large, broad O-H peak in the spectrum, obscuring analyte signals.
-
Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained.[15]
-
Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[12]
-
Data Acquisition: Carefully remove the pellet from the die, place it in the spectrometer's sample holder, and collect the spectrum.
Visualization of Workflows and Molecular Structure
Diagram 1: General FT-IR Experimental Workflow
Caption: High-level workflow for FT-IR analysis.
Diagram 2: Key Vibrational Modes of this compound
Caption: Correlation of molecular bonds to FT-IR regions.
Spectral Interpretation and Quality Control
A systematic analysis of the acquired spectrum is essential for verifying the identity and purity of this compound.
-
C-H Stretching Region (3100-2800 cm⁻¹):
-
Confirm the presence of strong, sharp peaks just below 3000 cm⁻¹, specifically in the 2960-2850 cm⁻¹ range.[1] This verifies the presence of the saturated aliphatic (sp³) C-H bonds.
-
The absence of significant peaks above 3000 cm⁻¹ indicates the absence of alkene or aromatic C-H bonds, which is expected for this molecule.[16]
-
-
Fingerprint Region (1500-400 cm⁻¹):
-
Primary Confirmation: The most critical step is to locate the strong absorption band characteristic of the C-Br stretch between 690-515 cm⁻¹.[4] This is the definitive evidence for the bromination of the hexane backbone.
-
Secondary Confirmation: Look for medium-intensity bending and wagging vibrations between 1465 cm⁻¹ and 1150 cm⁻¹, corresponding to the -CH₂- and -CH₂Br groups.[2][4]
-
-
Purity Assessment (Quality Control):
-
Scan the spectrum for unexpected impurity peaks. Common contaminants or degradation products can be readily identified:
-
A broad peak around 3500-3200 cm⁻¹ would indicate O-H groups from alcohol impurities or absorbed water.
-
A strong, sharp peak around 1750-1700 cm⁻¹ would indicate C=O (carbonyl) functionality from oxidation or an ester/ketone impurity.
-
-
The absence of these peaks provides strong evidence for the high purity of the sample.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By following the detailed protocols for sample handling, preparation, and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra. The systematic interpretation, focusing on the key C-H and C-Br vibrational modes, allows for unambiguous confirmation of the molecule's identity and purity. The recommended ATR method, in particular, provides a rapid and efficient workflow suitable for high-throughput screening and routine quality control.
References
- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. jascoinc.com [jascoinc.com]
- 11. gcms.cz [gcms.cz]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: Selective Dehydrobromination of 1,2,5,6-Tetrabromohexane for the Synthesis of Conjugated Unsaturated Systems
Abstract
This document provides a detailed technical guide on the dehydrobromination reactions of 1,2,5,6-tetrabromohexane, a versatile substrate for synthesizing valuable unsaturated C6 hydrocarbons. By carefully controlling reaction conditions, this substrate can be selectively converted into conjugated dienes or enynes, which are important building blocks in organic synthesis. We present the mechanistic underpinnings of these transformations, focusing on the E2 elimination pathway, and provide detailed, field-tested protocols for the targeted synthesis of 1,5-hexadiene and 1,5-hexadien-3-yne. This guide is intended for researchers in organic chemistry, materials science, and drug development.
Theoretical Background & Mechanistic Insights
The dehydrobromination of haloalkanes is a classic and powerful method for introducing unsaturation into organic molecules.[1] The reaction typically proceeds through an elimination mechanism, where a hydrogen halide is removed from the substrate.[2] For substrates like this compound, which possesses vicinal bromine atoms, the reaction is a stepwise process that can be controlled to yield different products.
1.1. The E2 Elimination Mechanism The reactions described herein proceed via the bimolecular elimination (E2) mechanism. This is a concerted, single-step reaction where a base removes a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the leaving group (α-carbon), while the leaving group (bromide) departs simultaneously, forming a double bond.[3][4] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[4]
Key characteristics of the E2 reaction relevant to this compound include:
-
Base Strength: A strong base is required to facilitate the removal of the β-hydrogen.[2] Strong, non-nucleophilic bases like potassium hydroxide (KOH) in an alcoholic solvent are ideal, as they favor elimination over competing substitution (SN2) reactions.[2][5]
-
Stereochemistry: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement between the β-hydrogen and the leaving group. This means the H and Br atoms must be in the same plane and oriented at a 180° dihedral angle to each other for the reaction to occur efficiently.[3][6]
-
Substrate Structure: The reactivity in E2 reactions increases from primary to secondary to tertiary alkyl halides, a trend attributed to the increased stability of the more substituted alkene product that is beginning to form in the transition state.[3][6]
1.2. Stepwise Dehydrobromination Pathways this compound can be viewed as two separate vicinal dibromide units linked by an ethylene bridge. This structure allows for a sequence of dehydrobromination events.
-
First Dehydrobromination (Formation of a Diene): The first two elimination steps remove two molecules of HBr from the 1,2- and 5,6-positions to form a diene. Under controlled conditions, the reaction can be stopped at this stage to isolate 1,5-hexadiene.
-
Second Dehydrobromination (Formation of an Enyne): Subjecting the intermediate diene (or the initial tetrabromide to more forcing conditions) to further elimination results in the formation of a triple bond. The removal of two additional HBr molecules from the now allylic bromide positions can lead to the highly unsaturated 1,5-hexadien-3-yne.[7] This exhaustive elimination is typical for vicinal dihalides when treated with a strong base.[2][8]
The choice of base, stoichiometry, and temperature are the primary tools for directing the reaction toward the desired product.
Reaction Pathways Overview
The overall synthetic routes starting from this compound are depicted below.
Figure 1: Synthetic pathways from this compound.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. This compound is toxic if swallowed.[9] Potassium hydroxide is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Partial Dehydrobromination to Synthesize 1,5-Hexadiene
This protocol is designed to favor the removal of two HBr molecules by using a stoichiometric amount of base under controlled temperature.
3.1. Materials & Reagents
-
This compound (C₆H₁₀Br₄, MW: 401.76 g/mol )[10]
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Diethyl Ether
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
3.2. Step-by-Step Methodology
-
Reagent Preparation: Prepare a 2 M solution of KOH in ethanol by carefully dissolving 11.22 g of KOH in 100 mL of absolute ethanol. This should be done in an ice bath due to the exothermic nature of the dissolution.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (24.9 mmol) of this compound in 50 mL of ethanol.
-
Reaction Execution: Gently heat the solution to 50°C. Add 25 mL (50 mmol, 2.0 equivalents) of the 2 M ethanolic KOH solution dropwise over 30 minutes.
-
Monitoring: After the addition is complete, maintain the reaction at 50-60°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 1,5-hexadiene as a volatile liquid.
Protocol 2: Exhaustive Dehydrobromination to Synthesize 1,5-Hexadien-3-yne
This protocol employs an excess of a strong base and higher temperatures to drive the elimination to completion, yielding the enyne product.[7]
3.1. Materials & Reagents
-
This compound (C₆H₁₀Br₄, MW: 401.76 g/mol )[10]
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Pentane
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
3.2. Step-by-Step Methodology
-
Reagent Preparation: Prepare a 4 M solution of KOH in ethanol by carefully dissolving 22.44 g of KOH in 100 mL of absolute ethanol under cooling.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 10.0 g (24.9 mmol) of this compound.
-
Reaction Execution: Add 50 mL (200 mmol, ~8 equivalents) of the 4 M ethanolic KOH solution. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by analyzing quenched aliquots.
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of an ice/water mixture.
-
Extraction: Extract the product with pentane (4 x 50 mL). The low boiling point of pentane facilitates later removal.
-
Washing & Drying: Combine the organic extracts. Wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Carefully decant or filter the solution. Remove the pentane by simple distillation at atmospheric pressure. The resulting 1,5-hexadien-3-yne can be further purified by vacuum distillation.[11]
Summary of Reaction Conditions and Expected Products
| Parameter | Protocol 1 (Partial Dehydrobromination) | Protocol 2 (Exhaustive Dehydrobromination) |
| Target Product | 1,5-Hexadiene | 1,5-Hexadien-3-yne |
| Base | Ethanolic KOH | Ethanolic KOH |
| Base Stoichiometry | ~2.0 equivalents | > 4.0 equivalents (Excess) |
| Temperature | 50-60°C | Reflux (~78°C) |
| Reaction Time | ~2 hours | 4-6 hours |
| Expected Yield | Moderate | Moderate to Good |
Product Characterization
Confirmation of the product structure is essential. A combination of spectroscopic methods should be employed.
-
UV-Visible Spectroscopy: This technique is particularly useful for identifying conjugated systems. Conjugated dienes and enynes exhibit characteristic strong absorptions in the 200-400 nm region of the UV spectrum.[12] For example, 1,3-butadiene (a simple conjugated diene) has a λmax around 217 nm. The extended conjugation in 1,5-hexadien-3-yne would be expected to shift this absorption to a longer wavelength.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The chemical shifts and coupling constants of the vinylic and allylic protons in 1,5-hexadiene, and the vinylic and acetylenic signals in 1,5-hexadien-3-yne, will be diagnostic.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The fragmentation pattern can also provide structural clues. 1,5-Hexadiene has a molecular weight of 82.14 g/mol , while 1,5-hexadien-3-yne has a molecular weight of 78.11 g/mol .[11][13]
Standard Experimental Workflow
The diagram below outlines a generalized workflow for the synthesis, workup, and purification stages described in the protocols.
Figure 2: Generalized experimental workflow diagram.
Conclusion
The dehydrobromination of this compound is a versatile and instructive example of stepwise elimination reactions. By leveraging fundamental principles of the E2 mechanism, specifically the role of base stoichiometry and reaction temperature, chemists can selectively navigate the reaction pathways to synthesize either conjugated dienes or more complex enyne structures. The protocols provided herein offer a robust starting point for researchers to produce these valuable unsaturated compounds for further synthetic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. The E2 Reaction Mechanism [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. 1,5-HEXADIYNE synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 11. 1,5-Hexadien-3-yne [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,5-HEXADIENE synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Electrophilic Bromination of 1,5-Hexadiene
Abstract
This document provides a comprehensive guide to the experimental procedure for the bromination of 1,5-hexadiene, a foundational reaction in organic synthesis. As a non-conjugated diene, 1,5-hexadiene presents a classic case of electrophilic addition where the two double bonds react independently. This guide offers a detailed exploration of the reaction mechanism, a step-by-step laboratory protocol, critical safety procedures for handling bromine, and methods for product purification and characterization. The content is designed for researchers, scientists, and professionals in drug development, emphasizing both theoretical understanding and practical, field-proven insights to ensure procedural success and safety.
Introduction: The Significance of Diene Bromination
1,5-Hexadiene is a versatile six-carbon building block featuring two terminal double bonds separated by a methylene bridge[1]. Unlike conjugated dienes, the double bonds in 1,5-hexadiene are electronically isolated and thus react independently in electrophilic addition reactions, similar to a simple alkene[2]. The bromination of 1,5-hexadiene is a valuable transformation for introducing bromine atoms into a hydrocarbon skeleton, creating bifunctional molecules that serve as precursors for more complex structures, including crosslinking agents and intermediates in pharmaceutical synthesis[1]. Understanding the control of this reaction, particularly the stoichiometry, is crucial for selectively targeting mono- or tetra-brominated products. When one molar equivalent of bromine is reacted with one molar equivalent of 1,5-hexadiene, the primary product is 5,6-dibromo-1-hexene, alongside smaller amounts of 1,2,5,6-tetrabromohexane and unreacted diene[2].
Reaction Mechanism: An Electrophilic Addition Pathway
The bromination of an alkene is a classic example of electrophilic addition[3][4]. The reaction proceeds through a well-established multi-step mechanism.
-
Polarization of Bromine : As a non-polar bromine molecule (Br₂) approaches the electron-rich π-bond of one of the double bonds in 1,5-hexadiene, the π-cloud induces a dipole in the Br-Br bond. The proximal bromine atom becomes partially positive (δ+) and electrophilic, while the distal atom becomes partially negative (δ-)[3][5].
-
Formation of a Bromonium Ion : The alkene's π-electrons attack the electrophilic bromine atom, displacing the other bromine as a bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate. In this intermediate, the positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond[3].
-
Nucleophilic Attack : The bromide ion (Br⁻), acting as a nucleophile, attacks one of the two carbon atoms of the bromonium ion from the side opposite the bromine bridge (anti-addition). This backside attack opens the three-membered ring to yield a vicinal dibromide, where the two bromine atoms are on adjacent carbons[6].
Because 1,5-hexadiene's double bonds are isolated, this process occurs at one end of the molecule. If a second equivalent of bromine is present, the remaining double bond can undergo the same reaction sequence to form the tetrabrominated product.
Critical Safety Protocols: Handling Elemental Bromine
Elemental bromine is a highly hazardous substance that demands strict safety protocols. It is extremely toxic, highly corrosive, and damaging to the environment[7][8][9].
-
Personal Protective Equipment (PPE) : Always wear a lab coat, closed-toe shoes, chemical splash goggles, and a face shield when handling bromine[9][10]. Use heavy-duty, chemically resistant gloves (e.g., nitrile or fluorinated rubber); do not use thin disposable gloves[8][10].
-
Ventilation : All work involving liquid bromine or concentrated solutions must be conducted inside a certified chemical fume hood with the sash positioned as low as possible[10].
-
Spill Management : Keep a neutralizing agent readily available. A 1 M solution of sodium thiosulfate (Na₂S₂O₃) should be on hand to quench any spills. For small spills, absorb the bromine with an inert material like sand or diatomaceous earth and then treat with sodium thiosulfate solution before disposal[8][9].
-
First Aid :
-
Inhalation : Move the individual to fresh air immediately. Seek immediate medical attention[10][11].
-
Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10][11].
-
Eye Contact : Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids open. Seek immediate medical attention[9][11].
-
-
Waste Disposal : All bromine-containing waste must be disposed of according to institutional and local regulations for hazardous chemical waste. Unreacted bromine in the reaction mixture should be quenched with sodium thiosulfate before work-up.
Experimental Design and Protocols
This protocol details the synthesis of 5,6-dibromo-1-hexene by reacting 1,5-hexadiene with one molar equivalent of bromine.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 1,5-Hexadiene | 592-42-7 | 82.14 | 1.0 | (User Defined) |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.0 | (Calculated) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | (User Defined) |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Quenching | (As 10% aq. soln) |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing | (As sat. aq. soln) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | (As needed) |
| Round-bottom flask | - | - | - | 1 |
| Addition funnel | - | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | - | 1 |
| Ice bath | - | - | - | 1 |
| Separatory funnel | - | - | - | 1 |
Step-by-Step Protocol
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene (e.g., 8.21 g, 0.10 mol) in 50 mL of dichloromethane (DCM). Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Prepare Bromine Solution : In a separate flask, carefully prepare a solution of bromine (e.g., 15.98 g, 0.10 mol) in 25 mL of DCM. Perform this step in a fume hood.
-
Bromine Addition : Transfer the bromine solution to an addition funnel situated on the reaction flask. Add the bromine solution dropwise to the stirred solution of 1,5-hexadiene over approximately 30-45 minutes. The key is a slow, controlled addition to manage the exothermic reaction and prevent a rapid temperature increase. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts. The addition is complete when a faint orange-yellow color persists.
-
Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Quenching : Slowly add 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring until the orange-brown color completely disappears. This step neutralizes any unreacted bromine.
-
Work-up & Isolation :
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any HBr byproduct) and then 50 mL of brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
-
Purification : The resulting crude oil is a mixture of the desired 5,6-dibromo-1-hexene, the byproduct this compound, and unreacted starting material. Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Workflow for the bromination of 1,5-hexadiene.
Product Characterization
Analytical techniques are essential for confirming the structure and purity of the isolated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is an excellent tool for analyzing the crude reaction mixture. It will separate the components (1,5-hexadiene, 5,6-dibromo-1-hexene, and this compound), and the mass spectrum for each peak can confirm its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be evident in the mass spectra of the brominated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The structure of 5,6-dibromo-1-hexene can be confirmed by its proton NMR spectrum. Key signals would include multiplets in the vinyl region (~5.0-5.9 ppm) for the remaining double bond, a signal for the CHBr proton, signals for the CH₂Br group, and signals for the allylic and aliphatic CH₂ groups.
-
¹³C NMR : The carbon spectrum will show two signals in the alkene region (~115-140 ppm) and four signals in the aliphatic region, including two carbons bonded to bromine (typically ~30-50 ppm). 2D NMR techniques like COSY can further confirm the connectivity of the protons[12].
-
Conclusion
The bromination of 1,5-hexadiene is a straightforward yet illustrative example of electrophilic addition to an isolated diene. By carefully controlling the stoichiometry and reaction conditions, particularly temperature, researchers can favor the formation of the mono-addition product, 5,6-dibromo-1-hexene. Adherence to stringent safety protocols is paramount due to the hazardous nature of elemental bromine. The protocols outlined in this guide provide a robust framework for successfully synthesizing, purifying, and characterizing the products of this important organic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. carlroth.com [carlroth.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 12. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,5,6-Tetrabromohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the safe handling and storage of 1,2,5,6-Tetrabromohexane (CAS No. 58443-86-0). The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. As a Senior Application Scientist, the causality behind each procedural choice is explained to foster a comprehensive understanding of the required precautions.
Introduction to this compound: Properties and Hazards
This compound is a polybrominated alkane, appearing as a colorless solid.[1] Its primary applications are in organic synthesis and as a flame retardant.[1] A thorough understanding of its properties is fundamental to its safe handling.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 58443-86-0 | [2][3] |
| Molecular Formula | C₆H₁₀Br₄ | [2][3] |
| Molecular Weight | 401.76 g/mol | [2][3] |
| Appearance | Colorless solid | [1] |
| Melting Point | 47.0 to 51.0 °C | [1] |
| Boiling Point | 398.9 °C at 760 mmHg | [1] |
| Density | 2.218 g/cm³ | [1] |
| Flash Point | 189.1 °C | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications aggregated from multiple sources indicate the following primary hazards[2][3][4]:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]
-
Hazardous to the aquatic environment, long-term hazard (Category 4): H413 - May cause long lasting harmful effects to aquatic life.[3]
Core Directive: Safe Handling Protocols
The following protocols are designed to mitigate the risks associated with the handling of this compound. The causality behind each step is provided to ensure a deep understanding of the safety measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against potential splashes or airborne particles.
-
Body Protection: A lab coat, worn over full-length clothing, is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit is recommended.
-
Footwear: Closed-toe, chemically resistant shoes must be worn at all times in the laboratory.
-
Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of any dust or particles. If there is a potential for aerosolization or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.
Caption: Workflow for donning and doffing Personal Protective Equipment.
General Handling Procedures
-
Work Area: All manipulations of this compound should be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood. Use appropriate anti-static techniques to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the solvent is compatible with the compound.
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Protocols and Chemical Compatibility
Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container. The original manufacturer's container is preferred.
-
Location: Store in a cool, dry, and well-ventilated area. A dedicated, locked cabinet for toxic substances is recommended.
-
Temperature: Store at room temperature, away from direct sunlight and sources of heat or ignition.
Incompatible Materials
While specific reactivity data for this compound is limited, general knowledge of polybrominated alkanes suggests avoiding the following:
-
Strong Oxidizing Agents: May react violently, potentially leading to fire or explosion.
-
Strong Bases: Can promote dehydrohalogenation reactions, leading to the formation of more toxic and reactive olefinic compounds.[5]
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium) and powdered metals (e.g., aluminum, magnesium) can cause vigorous or explosive reactions.
Caption: Incompatible material classes for storage with this compound.
Emergency Procedures: Spills and Exposure
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and cleaning supplies, must be disposed of as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Contact your institution's environmental health and safety department for specific disposal procedures. Thermal degradation of brominated compounds can produce highly toxic byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans, necessitating disposal through a licensed hazardous waste facility.[6][7]
Conclusion
The protocols detailed in these application notes are based on the known hazards of this compound and the general principles of safe laboratory practice for handling hazardous chemicals. Adherence to these guidelines is essential for the protection of researchers and the environment. Given the limited availability of a comprehensive, official SDS, a conservative approach to safety is paramount. Always consult your institution's safety policies and procedures before working with this compound.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. echemi.com [echemi.com]
- 3. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5,6-Tetrabromohexane
Welcome to the technical support center for the synthesis of 1,2,5,6-tetrabromohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile polybrominated alkane. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 1,5-hexadiene. As a non-conjugated diene, the double bonds in 1,5-hexadiene react independently with bromine in a manner similar to simple alkenes.[1][2] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from 1,5-hexadiene?
The reaction is an electrophilic addition. The electron-rich double bond of 1,5-hexadiene acts as a nucleophile, attacking a bromine molecule. This results in the formation of a three-membered ring intermediate known as a bromonium ion, with a positive charge on the bromine atom. A bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile and attacks one of the carbons of the bromonium ion, leading to the opening of the ring and the formation of a vicinal dibromide. Since 1,5-hexadiene has two double bonds, this process occurs twice to yield this compound.
Caption: Electrophilic addition of bromine to 1,5-hexadiene.
Q2: What are the expected physical properties of this compound?
This compound is a colorless solid.[4] It is widely used in organic synthesis and as a flame retardant due to its high bromine content and low volatility.[4]
| Property | Value |
| Molecular Formula | C₆H₁₀Br₄ |
| Molecular Weight | 401.76 g/mol [5] |
| Melting Point | 47.0 to 51.0 °C[4] |
| Boiling Point | 398.9 °C at 760 mmHg[4] |
| Density | 2.218 g/cm³[4] |
Q3: Are there any major side products I should be aware of?
Since 1,5-hexadiene is a non-conjugated diene, the formation of 1,4-addition products is not a primary concern as it would be with conjugated dienes.[1][2] However, other side reactions can occur:
-
Incomplete Bromination: If an insufficient amount of bromine is used, or the reaction time is too short, you may isolate partially brominated intermediates such as 1,2-dibromo-5-hexene.
-
Radical Bromination: Although the primary mechanism is electrophilic addition, the presence of light or radical initiators can lead to free-radical substitution at the allylic positions, though this is less common with Br₂ compared to N-bromosuccinimide (NBS).[6]
-
Solvent Participation: If a nucleophilic solvent like water or an alcohol is present, it can compete with the bromide ion in attacking the bromonium ion intermediate, leading to the formation of bromohydrins or bromoethers, respectively.[3]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Poor Quality of Reagents
-
1,5-Hexadiene: The starting diene may contain impurities or have oxidized. It is advisable to use freshly distilled 1,5-hexadiene.
-
Bromine: The bromine solution may have degraded. Use a fresh, unopened bottle of bromine or a recently standardized solution.
Possible Cause 2: Incorrect Stoichiometry
-
Ensure that at least two equivalents of bromine are used for every equivalent of 1,5-hexadiene to ensure complete bromination of both double bonds.
Possible Cause 3: Inappropriate Reaction Temperature
-
While the reaction can proceed at room temperature, cooling the reaction mixture (e.g., in an ice bath) during the addition of bromine can help to control the reaction rate and minimize side reactions.
Possible Cause 4: Premature Work-up
-
Ensure the reaction has gone to completion before quenching. This can be monitored by the disappearance of the reddish-brown color of bromine.
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause 1: Presence of Impurities
-
As mentioned, incomplete bromination or the presence of solvent-adducts can result in an oily product. Ensure your reaction goes to completion and is conducted under anhydrous conditions if you are not intentionally forming a halohydrin.
Possible Cause 2: Incorrect Crystallization Solvent
-
The choice of solvent is crucial for successful crystallization. A good crystallization solvent should dissolve the compound when hot but not when cold.[7] For polybrominated alkanes, common crystallization solvents include pentane, hexane, or ethanol. Experiment with different solvents or solvent mixtures to find the optimal conditions.
Possible Cause 3: Rapid Cooling
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.[7][8]
Problem 3: Product is Contaminated with Starting Material or Intermediates
Possible Cause 1: Incomplete Reaction
-
Monitor the reaction progress carefully. The persistence of the bromine color indicates the presence of unreacted alkene. If the color disappears and you suspect starting material remains, consider adding a slight excess of bromine.
Possible Cause 2: Inefficient Purification
-
If crystallization does not effectively remove impurities, column chromatography on silica gel may be necessary. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, is typically effective for separating non-polar compounds like polybrominated alkanes.
IV. Experimental Protocol: A General Guideline
The following is a generalized procedure for the synthesis of this compound. It is essential to consult specific literature procedures and adapt them to your laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-hexadiene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (2 equivalents) in the same solvent to the stirred solution of 1,5-hexadiene. The addition should be dropwise to maintain control over the reaction temperature. The reddish-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: Continue stirring the reaction mixture at low temperature for a specified period after the addition is complete to ensure the reaction goes to completion.
-
Work-up: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent (e.g., pentane or ethanol).[9]
V. Characterization
The purity and identity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (47-51 °C) is indicative of high purity.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. Predicted NMR data can be a useful reference.[4]
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a compound containing four bromine atoms.[10]
By carefully considering the reaction mechanism, potential side reactions, and purification techniques outlined in this guide, researchers can significantly improve the yield and purity of their this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. longdom.org [longdom.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,2,5,6-TETRABROMO-HEXANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
Technical Support Center: Purification of 1,2,5,6-Tetrabromohexane
Welcome to the technical support guide for the purification of 1,2,5,6-Tetrabromohexane. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to address practical challenges with scientifically grounded explanations.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the properties of this compound and how to assess the purity of a crude sample.
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a colorless or off-white solid at room temperature.[1] Key physical properties are summarized below, which can help in assessing the general quality of your sample. Significant deviation from these values, particularly the melting point, often indicates the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₄ | [2][3] |
| Molecular Weight | 401.76 g/mol | [2][3] |
| Melting Point | 47-51 °C | [4] |
| Appearance | Colorless or off-white solid | [4] |
| LogP | ~4.1 | [4][5] |
Q2: What are the most common impurities I should expect in a crude sample?
Impurities are highly dependent on the synthetic route used. Typically, the synthesis involves the bromination of a precursor like 1,5-hexadiene. Common impurities can include:
-
Unreacted Starting Materials: Residual 1,5-hexadiene or other precursors.
-
Partially Brominated Intermediates: Compounds such as dibromohexenes.
-
Regioisomers: Other tetrabromohexane isomers (e.g., 1,2,5,5-tetrabromohexane) may form depending on the reaction conditions.[6][7][8]
-
Solvent Residues: Trapped solvents from the reaction workup.
Q3: How do I perform an initial purity assessment before deciding on a purification method?
A quick assessment using Thin-Layer Chromatography (TLC) is the most effective first step.[9] Spot your crude material on a silica gel TLC plate and elute with a solvent system of intermediate polarity, such as 20% ethyl acetate in hexane. Visualizing the plate under UV light (if applicable) or with a potassium permanganate stain will reveal the number of components. A single spot suggests high purity, while multiple spots indicate the need for further purification. A broad melting point range also signifies impurities.
Part 2: Choosing Your Purification Strategy
The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material. Recrystallization is ideal for removing small amounts of impurities from a solid sample, while chromatography is superior for separating complex mixtures or components with similar polarities.
Caption: Decision tree for selecting a purification method.
Part 3: Troubleshooting Guide
This section is formatted as a series of common problems and their underlying causes, followed by actionable solutions.
A. Recrystallization Issues
Q1: I can't find a suitable solvent for recrystallization. What should I do?
The Problem: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Given that this compound is a relatively nonpolar molecule (LogP ~4.1), you should screen nonpolar to moderately polar solvents.[4][5]
The Solution:
-
Screening: Test solubility in small vials with ~10-20 mg of crude product and 0.5 mL of solvent.
-
Good Candidates: Start with solvents like pentane, hexane, heptane, or ethanol. One source notes the melting point was determined from pentane, suggesting it's a good starting point.[5]
-
Solvent Pairs: If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) at room temperature, then slowly add a "poor" solvent (e.g., hexane) until turbidity persists. Gently heat to redissolve and then cool slowly.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
The Problem: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a supersaturated solution or the presence of impurities that depress the melting point.
The Solution:
-
Reduce Cooling Rate: Allow the flask to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling encourages oil formation.
-
Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate controlled crystallization.
-
Re-dissolve and Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oil, reheat until clear, and attempt to cool again.
-
Check Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound. If so, choose a lower-boiling solvent.
B. Column Chromatography Issues
Q1: I've optimized my solvent system on TLC, but I'm getting poor separation on the column. Why?
The Problem: Good separation on a TLC plate (ideally with a target compound Rf of 0.2-0.4) doesn't always translate perfectly to a column.[9] Several factors can cause band broadening and overlapping fractions.
The Solution:
-
Check Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. Gently tap the column during packing to create a homogenous bed.[9]
-
Loading Technique: Overloading the column is a common mistake. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Also, ensure you load the sample in a highly concentrated, narrow band using the minimum amount of solvent. Dry loading is an excellent technique if the sample is not very soluble in the eluent.[9]
-
Eluent Polarity: A solvent system that gives an Rf of 0.3 on TLC is a good starting point.[9] If separation is still poor, slightly decrease the polarity of the eluent (e.g., from 15% to 10% ethyl acetate in hexane) to increase the interaction time with the silica, which can improve resolution.
Q2: My compound is not eluting from the column, even with a more polar solvent.
The Problem: This indicates a very strong interaction with the stationary phase or potential decomposition. While this compound is not extremely polar, certain impurities or unexpected side products could be.
The Solution:
-
Confirm Stability: First, rule out decomposition. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears at the baseline or the original spot diminishes, your compound may be unstable on silica gel.[10]
-
Use Deactivated Silica: Silica gel is acidic and can degrade sensitive compounds. If decomposition is suspected, run the purification on silica gel that has been pre-treated with a small amount of a base like triethylamine (typically 1% added to the eluent).[11]
-
Switch Stationary Phase: For compounds that are unstable on silica, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[10]
-
Increase Polarity Drastically: For highly polar compounds, a more polar eluent system like methanol in dichloromethane might be necessary.[9][11]
Q3: The solvent flow has stopped or slowed dramatically during my run.
The Problem: This can be caused by crystallization of the product within the column or by very fine particles clogging the frit.[10]
The Solution:
-
Crystallization: This is a challenging issue. The prognosis is often poor, and you may need to extrude the silica, extract your compound, and re-attempt the purification on a wider column with a more dilute loading.[10]
-
Clogged Frit: Gently apply positive pressure to the top of the column to try and force the solvent through. If this fails, you may have to unpack the column. Ensure your silica gel particle size is appropriate for flash chromatography (typically 40-63 µm).[12]
Part 4: Standard Operating Protocols
Protocol 1: Flash Column Chromatography Workflow
This protocol outlines the standard workflow for purifying this compound using silica gel flash chromatography.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Use TLC to find a solvent system that gives your product an Rf value of 0.2-0.4.[9] A good starting point for this compound is a mixture of hexane and ethyl acetate.[11]
-
Column Packing:
-
Place a small plug of glass wool at the bottom of a glass column.
-
Add a 1 cm layer of sand.
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to ensure even packing.[9]
-
Add another 1 cm layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the eluent itself).
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for "dry loading," pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect fractions of equal volume in test tubes.
-
-
Analysis:
-
Spot every few fractions on a TLC plate to monitor the elution of your compound.[9]
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., pentane or hexane).[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
By following these guidelines and troubleshooting steps, you can effectively address the common challenges associated with the purification of this compound, leading to a product of high purity suitable for your research needs.
References
- 1. chembk.com [chembk.com]
- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1,2,2,3-Tetrabromohexane | C6H10Br4 | CID 129658024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-Tetrabromohexane | C6H10Br4 | CID 15921950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,2,2-Tetrabromohexane | C6H10Br4 | CID 87988833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
Technical Support Center: Purification of 1,2,5,6-Tetrabromohexane
Welcome to the technical support center for the purification of 1,2,5,6-tetrabromohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
Table of Contents
-
FAQ: Identifying Potential Impurities
-
What are the likely impurities in my crude this compound?
-
How can I get a preliminary assessment of my sample's purity?
-
-
Troubleshooting Guide: Purification by Recrystallization
-
My this compound won't dissolve in the recrystallization solvent. What should I do?
-
No crystals are forming, even after the solution has cooled. How can I induce crystallization?
-
The recrystallized product is oily or discolored. What went wrong?
-
-
Troubleshooting Guide: Purification by Vacuum Distillation
-
My compound is decomposing at high temperatures. How can I purify it?
-
The distillation is very slow, or no distillate is collecting. What could be the issue?
-
-
FAQ: Advanced Purification and Purity Assessment
-
Recrystallization and distillation are not giving me the desired purity. What other options do I have?
-
How can I definitively confirm the purity of my final product?
-
FAQ: Identifying Potential Impurities
Q: What are the likely impurities in my crude this compound?
A: The impurities in your sample will largely depend on the synthetic route used. Typically, this compound is synthesized via the bromination of a precursor alkene. Based on this, common impurities include:
-
Unreacted Starting Materials: Residual amounts of the alkene precursor.
-
Partially Brominated Intermediates: Di- and tribromohexane isomers that did not react to completion.
-
Positional Isomers: Other tetrabromohexane isomers such as 1,2,3,4-tetrabromohexane or 2,3,4,5-tetrabromohexane may form depending on the reaction conditions.[1][2][3]
-
Dehalogenated Byproducts: Loss of bromine can lead to the formation of various brominated hexenes.[4][5]
-
Residual Bromine: Excess elemental bromine from the reaction can remain, often giving the product a yellowish or brownish tint.[6]
-
Solvent Residues: Solvents used in the synthesis or workup may be present.
Q: How can I get a preliminary assessment of my sample's purity?
A: A quick and effective preliminary check of purity can be done using the melting point. Pure this compound has a reported melting point of 47-51°C.[7][8] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.[9] For a more detailed, albeit still preliminary, analysis, Thin Layer Chromatography (TLC) can be used to visualize the number of components in your crude sample.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids by separating a compound from its impurities based on differences in solubility.[10][11]
Q: My this compound won't dissolve in the recrystallization solvent. What should I do?
A: This is a common issue and can be addressed by considering the following:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your yield.[10]
-
Incorrect Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, which is relatively non-polar, consider the following solvents and solvent systems:
-
Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool.
Q: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A: If crystals do not form spontaneously, you can try the following techniques:
-
Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystal growth.
-
Reducing the Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reducing the Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q: The recrystallized product is oily or discolored. What went wrong?
A: An oily product or discoloration indicates that impurities are still present.
-
Oiling Out: This occurs when the compound comes out of solution above its melting point. This can be resolved by reheating the solution and adding more solvent to lower the saturation point, then allowing it to cool more slowly.
-
Discoloration: If your product is yellow or brown, it may be due to residual bromine. Washing the crude product with a dilute solution of sodium thiosulfate before recrystallization can help remove excess bromine. If the discoloration persists after recrystallization, you may need to perform a second recrystallization or consider using a different purification technique.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Guide: Purification by Vacuum Distillation
For high-boiling point compounds like this compound (Boiling Point: 398.9°C at 760 mmHg), vacuum distillation is necessary to prevent decomposition.[7][12] By reducing the pressure, the boiling point of the liquid is lowered.[13][14]
Q: My compound is decomposing at high temperatures. How can I purify it?
A: Decomposition is a clear sign that the temperature is too high. Vacuum distillation is the solution.[14] By significantly lowering the pressure, you can distill the compound at a much lower temperature, thus avoiding thermal degradation.
Q: The distillation is very slow, or no distillate is collecting. What could be the issue?
A: Several factors can contribute to a slow or stalled distillation:
-
Inadequate Vacuum: Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is functioning correctly. A vacuum leak will result in a higher pressure and consequently a higher boiling point.
-
Insufficient Heating: The heating mantle or oil bath may not be hot enough to cause the compound to boil, even under vacuum. The temperature of the heating bath should generally be set 20-30°C higher than the boiling point of the liquid at the operating pressure.[12]
-
Poor Insulation: Insulating the distillation head and fractionating column (if used) with glass wool or aluminum foil can help maintain the vapor temperature and prevent premature condensation.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus using ground-glass joint glassware. Ensure all joints are lightly greased and sealed. Use a boiling flask no more than two-thirds full. Add boiling chips or a magnetic stir bar to ensure smooth boiling.[15]
-
Apply Vacuum: Slowly and carefully apply the vacuum from a vacuum pump.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle or oil bath.
-
Collect Fractions: Collect the distillate in a receiving flask. It is good practice to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main fraction of your purified product.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualization of the Vacuum Distillation Setup
Caption: Schematic of a vacuum distillation apparatus for purification.
FAQ: Advanced Purification and Purity Assessment
Q: Recrystallization and distillation are not giving me the desired purity. What other options do I have?
A: When dealing with persistent impurities, especially isomers or compounds with very similar physical properties, column chromatography is a highly effective purification method.[16]
-
Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. Polar impurities will be retained on the column, while the less polar this compound will elute more quickly.[16]
-
Reversed-Phase Chromatography: Employs a non-polar stationary phase and a polar mobile phase. This is particularly useful for separating non-polar compounds.[16]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can offer superior resolution and purity.[4][5]
Q: How can I definitively confirm the purity of my final product?
A: A combination of analytical techniques is recommended for unambiguous purity confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides their mass spectra, which can be used to identify impurities.[18]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, Br) in your sample, which can be compared to the theoretical values for pure this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₄ | [7][18][19] |
| Molecular Weight | 401.76 g/mol | [8][18][19] |
| Melting Point | 47-51 °C | [7][8] |
| Boiling Point | 398.9 °C @ 760 mmHg | [7] |
| Appearance | Colorless solid | [7] |
References
- 1. 1,2,2,3-Tetrabromohexane | C6H10Br4 | CID 129658024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrabromohexane | C6H10Br4 | CID 15921950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3,4,4-Tetrabromohexane | C6H10Br4 | CID 617721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. prezi.com [prezi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. jackwestin.com [jackwestin.com]
- 16. pharmacy180.com [pharmacy180.com]
- 17. rsc.org [rsc.org]
- 18. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 19. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Proactive Strategies for Preventing Runaway Reactions During Bromination
Welcome to the Technical Support Center for Bromination Reaction Safety. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, preventing, and managing thermal hazards associated with bromination reactions. Our goal is to move beyond mere procedural lists and equip you with the scientific understanding to build self-validating safety systems into your experimental designs.
Bromination reactions are a cornerstone of organic synthesis, yet their exothermic nature and the hazardous properties of bromine itself present significant safety challenges.[1][2] Runaway reactions, characterized by a rapid, uncontrolled increase in temperature and pressure, can have catastrophic consequences. This guide provides a structured approach to mitigating these risks through a combination of proactive safety assessments, robust experimental design, and effective emergency preparedness.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during a bromination experiment, providing a logical framework for diagnosis and corrective action.
Scenario 1: Unexpected Temperature Spike During Bromine Addition
Issue: You are performing a bromination in batch mode and observe a sudden, sharp increase in the reaction temperature that deviates from the expected profile, even with cooling applied.
Potential Causes & Immediate Actions:
-
Loss of Cooling:
-
Diagnosis: Immediately check your cooling system. Is the cooling bath at the correct temperature? Is the circulator functioning properly? Is there adequate heat transfer fluid?
-
Action: If a fault is identified, immediately stop the bromine addition. If the temperature continues to rise, proceed to the emergency quenching protocol.
-
-
Incorrect Reagent Addition Rate:
-
Diagnosis: An addition rate that is too fast can generate heat more rapidly than the cooling system can remove it, leading to a thermal runaway.[3]
-
Action: Stop the bromine addition immediately. Allow the reaction to cool to the set temperature before resuming addition at a significantly slower rate.
-
-
Accumulation of Unreacted Bromine:
-
Diagnosis: If the reaction fails to initiate immediately, unreacted bromine can accumulate. A sudden initiation can then cause a rapid release of a large amount of energy. This is a particularly high-risk scenario.[4]
-
Action: Stop the addition. If you suspect accumulation, do not attempt to heat the reaction to force initiation. Prepare for emergency quenching.
-
Logical Flow for Troubleshooting Temperature Excursions:
Caption: Decision tree for managing temperature spikes.
Scenario 2: Reaction Fails to Initiate or Stalls
Issue: After adding a portion of the bromine, real-time monitoring (e.g., by online HPLC or visual color change) indicates that the reaction has not started or has stopped prematurely.
Potential Causes & Corrective Actions:
-
Catalyst Inactivity:
-
Diagnosis: If your reaction requires a catalyst (e.g., a Lewis acid or a radical initiator), it may be inactive or poisoned.
-
Action: Do not add more bromine. Safely quench the reaction and re-evaluate your catalyst source and reaction setup.
-
-
Incorrect Temperature:
-
Diagnosis: Some brominations have a specific initiation temperature.[5]
-
Action: Consult your reaction parameters. If the temperature is too low, cautiously and slowly warm the mixture to the target initiation temperature only if you are certain there is no significant accumulation of unreacted bromine. If in doubt, quench the reaction.
-
-
Presence of an Inhibitor:
-
Diagnosis: An impurity in the starting materials or solvent could be inhibiting the reaction.
-
Action: Quench the reaction. Re-purify all reagents and solvents before attempting the reaction again.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental thermodynamic hazards of bromination reactions?
A1: Most bromination reactions are significantly exothermic, meaning they release a substantial amount of heat.[3] The primary hazard is the potential for this heat to accumulate if the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, over-pressurization of the reactor, and the release of toxic bromine vapors.[6][7] The NFPA 704 standard rates bromine's health hazard as a 3, indicating it can cause serious or permanent injury.[8][9][10][11][12]
Q2: How can I proactively assess the thermal risk of my specific bromination reaction before running it?
A2: Thermal risk assessment is crucial and should be conducted using calorimetric techniques.[13][14][15]
-
Differential Scanning Calorimetry (DSC): This is an excellent screening tool that uses a small sample (5-10 mg) to determine the onset temperature of the exothermic reaction and the total heat of reaction.[14][15] This data helps identify potential hazards early on.
-
Reaction Calorimetry (RC): For a more detailed analysis, reaction calorimetry is the industry standard. It measures the heat flow of the reaction under controlled conditions, providing data on the rate of heat release, which is critical for safe scale-up.[4]
| Parameter | Differential Scanning Calorimetry (DSC) | Reaction Calorimetry (RC) |
| Sample Size | 5-10 mg | Grams to Liters |
| Primary Output | Onset Temperature, Total Heat of Reaction (ΔH) | Heat Flow Rate (q), Heat of Reaction (ΔH) |
| Key Application | Rapid, early-stage hazard screening | Detailed process safety and scale-up studies |
| Data Use | Identifies potential for thermal runaway | Determines safe reagent addition rates and cooling requirements |
Q3: What are the best practices for adding bromine to a reaction?
A3: The addition of bromine should always be controlled to manage the exothermic nature of the reaction.[16]
-
Slow, Controlled Addition: Bromine should be added dropwise or via a syringe pump to ensure that the heat generated can be effectively removed by the cooling system.[17]
-
Sub-surface Addition: For larger scale reactions, adding the bromine below the surface of the reaction mixture can improve dispersion and prevent the accumulation of bromine vapors in the headspace.
-
Semi-batch Mode: For scale-up, a semi-batch process where bromine is added over a prolonged period is recommended to maintain temperature control.[4]
Q4: What is "reaction quenching," and what are the appropriate quenching agents for bromine?
A4: Quenching is the process of rapidly stopping a chemical reaction by deactivating the reactive species.[18] In the context of bromination, this involves neutralizing any excess bromine. This is a critical step in both the work-up of a completed reaction and as an emergency procedure.
-
Common Quenching Agents: The most common quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[19][20] These reducing agents convert reddish-brown elemental bromine (Br₂) into colorless bromide ions (Br⁻).
-
Choosing a Quenching Agent: The choice depends on the pH of your reaction. Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which can complicate purification.[19] In such cases, sodium bisulfite or sulfite are often better alternatives.[20]
-
Safety during Quenching: The quenching reaction itself can be exothermic. Therefore, it is crucial to cool the reaction mixture before and during the slow addition of the quenching agent.[16][19]
Q5: How can I safely scale up a bromination reaction?
A5: Scaling up a bromination reaction introduces significant safety challenges, primarily related to heat transfer. As the volume of a reactor increases, its surface area-to-volume ratio decreases, making it harder to remove heat.
-
Thermal Safety Studies: Before any scale-up, perform reaction calorimetry to accurately measure the heat of reaction and the rate of heat evolution under your proposed process conditions.[4][14] This data is essential for ensuring your pilot plant or production scale reactor has sufficient cooling capacity.
-
Controlled Addition: The rate of bromine addition determined to be safe at the lab scale may need to be adjusted for the larger scale to account for the different heat transfer characteristics of the larger reactor.
-
Continuous Flow Chemistry: For certain processes, transitioning from batch to continuous flow chemistry can be an inherently safer approach.[1][2][21] In a flow reactor, small amounts of reactants are continuously mixed and reacted, minimizing the total volume of hazardous material at any given time and providing much more efficient heat transfer.[1][21]
Workflow for Safe Bromination Scale-Up:
Caption: A workflow diagram for the safe scale-up of bromination reactions.
Experimental Protocol: Thermal Hazard Assessment using Reaction Calorimetry
This protocol outlines a general procedure for evaluating the thermal hazards of a bromination reaction using a reaction calorimeter (RC1 type).
Objective: To determine the heat of reaction, the rate of heat release, and the adiabatic temperature rise for a bromination reaction to ensure safe operating conditions.
Materials & Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1)
-
Jacketed glass reactor of appropriate volume
-
Temperature probes (for reactor contents and jacket)
-
Calibrated syringe pump or addition vessel on a balance
-
Stirrer (mechanical or magnetic)
-
All reagents and solvents for the bromination reaction
Procedure:
-
Calibration: Perform a solvent heat capacity calibration to ensure accurate heat flow measurements.
-
Charging the Reactor: Charge the reactor with the substrate and solvent.
-
Establishing Thermal Equilibrium: Start stirring and bring the reactor contents to the desired starting temperature. Allow the system to reach thermal equilibrium, where the heat flow is stable and near zero.
-
Bromine Addition: Begin the addition of bromine at a slow, controlled rate using the syringe pump. The reaction calorimeter software will continuously monitor the temperature difference between the reactor and the jacket, calculating the heat flow in real-time.[14]
-
Isothermal Operation: Maintain a constant reaction temperature by allowing the calorimeter's control system to adjust the jacket temperature. The heat flow data will show the rate of energy release.
-
End of Addition: Once the bromine addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the reaction is complete.
-
Data Analysis:
-
Integrate the heat flow curve over time to calculate the total heat of reaction (ΔH).
-
Identify the maximum heat flow (q_max) to understand the peak rate of energy release.
-
Calculate the adiabatic temperature rise (ΔT_ad = ΔH / (m * C_p)), which represents the theoretical temperature increase if all cooling were to fail. This is a critical parameter for assessing the severity of a potential runaway.
-
Emergency Preparedness
Emergency Shutdown Procedure:
In the event of an uncontrollable temperature excursion, loss of essential services (like power or cooling water), or a significant spill, a rapid and safe shutdown is paramount.[22][23][24]
-
Stop All Reagent Feeds: Immediately stop the addition of bromine and any other reagents.
-
Emergency Cooling: If possible, apply maximum cooling to the reactor. This may involve using an emergency cooling bath (e.g., dry ice/acetone).
-
Quench the Reaction: If the temperature continues to rise, add a pre-prepared quenching solution (e.g., 10% aqueous sodium thiosulfate) to the reaction.[19] Add slowly at first, as the quench can also be exothermic.
-
Evacuation: If the situation cannot be controlled, activate any local alarms, evacuate the laboratory, and notify emergency personnel.[24] Close the fume hood sash before evacuating.[22][23]
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling bromine.[6][25]
-
Eye Protection: Chemical splash goggles and a face shield.[25]
-
Gloves: Heavy-duty, chemical-resistant gloves (fluorinated rubber is recommended for liquid bromine; nitrile or neoprene for bromine solutions).[25][26]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[25]
-
Respiratory Protection: All work with liquid bromine must be conducted in a certified chemical fume hood.[25][27]
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. New Environment Inc. - NFPA Chemicals [newenv.com]
- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. BROMINE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. NFPA 704 - Wikipedia [en.wikipedia.org]
- 13. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 14. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 15. Using Thermal Analysis to Identify Reactive Chemicals | Risk and Safety Blog [risk-safety.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. reddit.com [reddit.com]
- 18. thestudentroom.co.uk [thestudentroom.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 23. ehs.fiu.edu [ehs.fiu.edu]
- 24. 5.3 Emergency Procedures [ehs.cornell.edu]
- 25. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 26. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 27. LCSS: BROMINE [web.stanford.edu]
Technical Support Center: Stability of 1,2,5,6-Tetrabromohexane in Various Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2,5,6-tetrabromohexane. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting advice regarding the stability of this compound in different solvent systems. While specific stability data for this compound is limited in published literature, we can infer its behavior based on the well-established principles of organic chemistry and the known reactivity of similar polyhalogenated alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a polybrominated alkane containing two vicinal dibromide functionalities (bromine atoms on adjacent carbons). This structural feature is the primary source of its potential instability. Vicinal dihalides are known to be susceptible to elimination reactions, particularly dehydrobromination (the removal of a hydrogen and a bromine atom) to form alkenes.[1][2][3] Given the presence of two such functionalities, the molecule can undergo a double dehydrobromination to potentially form dienes or even alkynes under certain conditions.[2][4]
The main stability concerns are:
-
Dehydrobromination: This is the most likely degradation pathway, leading to the formation of various brominated and unsaturated hydrocarbons. This reaction can be catalyzed by bases, heat, and light.
-
Nucleophilic Substitution: Solvents or other components in a reaction mixture can act as nucleophiles, displacing the bromide ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the cleavage of the carbon-bromine bonds, leading to radical-mediated degradation pathways.[5][6]
Q2: How does the choice of solvent affect the stability of this compound?
The solvent plays a critical role in the stability of this compound by influencing the rates and mechanisms of its degradation. Solvents are broadly classified as non-polar, polar aprotic, and polar protic, each having a different impact.[7][8]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride):
-
General Stability: this compound is expected to be relatively stable in pure, dry, and inert non-polar solvents, especially when protected from light and heat.
-
Rationale: These solvents do not promote the formation of charged intermediates (carbocations or carbanions) that are often involved in elimination or substitution reactions. However, photodegradation can still occur in these solvents.[5][6]
-
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)):
-
General Stability: These solvents can increase the rate of degradation, particularly if any basic impurities are present.
-
Rationale: Polar aprotic solvents can solvate cations well, but not anions. If a strong base is present, it will be more "naked" and reactive, readily promoting E2 elimination reactions.[8][9] Even in the absence of a strong base, the polarity of the solvent can facilitate the departure of a bromide ion in an E1-like mechanism, although this is generally less favorable for primary and secondary halides.
-
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Isopropanol):
-
General Stability: These solvents can also promote degradation through both elimination and substitution (solvolysis) reactions.
-
Rationale: Polar protic solvents can stabilize both the carbocation and the leaving group (bromide ion) through hydrogen bonding, favoring E1 and SN1 pathways.[9][10] They can also act as weak bases to promote E2 reactions or as nucleophiles in SN2 reactions. The rate of degradation in these solvents is often temperature-dependent.
-
Q3: What are the likely degradation products of this compound?
The primary degradation pathway is expected to be a stepwise dehydrobromination. The initial loss of HBr would lead to a tribromohexene. A subsequent elimination could result in a dibromohexadiene or a bromohaxatriene. Further elimination could lead to the formation of hexatriene or cyclic products. Nucleophilic substitution by solvent molecules (solvolysis) could lead to the formation of alcohols, ethers, or other derivatives depending on the solvent used.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram (GC-MS or HPLC) after dissolving this compound.
Possible Cause: The compound is degrading in your solvent.
Troubleshooting Steps:
-
Solvent Purity Check:
-
Action: Run a blank analysis of your solvent to check for impurities that could be catalyzing degradation (e.g., basic or acidic residues).
-
Rationale: Trace impurities can have a significant impact on the stability of sensitive compounds.
-
-
Solvent Selection:
-
Action: If you are using a polar protic or polar aprotic solvent, consider switching to a non-polar solvent like hexane or toluene for initial dissolution and storage, if your experimental conditions allow.
-
Rationale: Non-polar solvents are generally less likely to promote elimination or substitution reactions.
-
-
Temperature and Light:
-
Time-Course Study:
-
Action: Analyze your solution at different time points after preparation (e.g., immediately, after 1 hour, 4 hours, and 24 hours) to monitor the appearance of degradation products.
-
Rationale: This will help you determine the rate of degradation and establish a window of stability for your experiments.
-
Problem: My reaction yield is lower than expected when using this compound.
Possible Cause: The reactant is degrading under the reaction conditions.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Order of Addition:
-
Action: Consider adding the this compound solution to the reaction mixture last, and if possible, at a lower temperature.
-
Rationale: Minimizing the time the compound is exposed to harsh conditions can improve the yield of the desired reaction.
-
-
Inert Atmosphere:
-
Action: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This will prevent potential oxidation reactions, although dehydrobromination is often the primary concern.
-
Experimental Protocol: Assessing the Stability of this compound in a Chosen Solvent
This protocol provides a general framework for evaluating the stability of this compound in a solvent of interest using Gas Chromatography-Mass Spectrometry (GC-MS). A similar approach can be adapted for High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of this compound in a specific solvent over time and under different storage conditions.
Materials:
-
This compound
-
High-purity solvent of interest
-
Internal standard (e.g., a stable halogenated compound with a different retention time, such as decabromodiphenyl ether, if compatible)
-
Amber glass vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
If using an internal standard, add it to the stock solution at a known concentration.
-
-
Sample Preparation:
-
Aliquot the stock solution into several amber vials.
-
Prepare sets of samples for analysis under different conditions (e.g., room temperature/light, room temperature/dark, refrigerated/dark).
-
-
Time-Point Analysis:
-
Analyze a sample from each condition at designated time points (e.g., t=0, 1h, 4h, 8h, 24h, 48h).
-
For the t=0 sample, inject it into the GC-MS immediately after preparation.
-
-
GC-MS Analysis:
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Develop a temperature program that allows for the separation of the parent compound, the internal standard, and any potential degradation products.
-
The mass spectrometer should be operated in full scan mode to identify potential degradation products and in selected ion monitoring (SIM) mode for accurate quantification.[11]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the percentage of remaining this compound (relative to t=0) against time for each condition.
-
Examine the chromatograms for the appearance and increase of new peaks, which could be degradation products. Use the mass spectra of these new peaks to aid in their identification.
-
Data Presentation and Visualization
Table 1: Predicted Relative Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Pathways |
| Non-Polar | Hexane, Toluene | High | Photodegradation |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to Low | E2 Elimination (if base is present) |
| Dimethylformamide (DMF) | Low | E2 Elimination | |
| Dimethyl Sulfoxide (DMSO) | Low | E2 Elimination | |
| Polar Protic | Methanol, Ethanol | Moderate to Low | E1/E2 Elimination, SN1/SN2 Solvolysis |
| Water | Low | E1/E2 Elimination, SN1/SN2 Hydrolysis |
Note: This table provides a qualitative prediction. Actual stability will depend on the purity of the solvent, temperature, and exposure to light.
Diagrams
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Predicted dehydrobromination degradation pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of 1,2,5,6-Tetrabromohexane and hexabromocyclododecane (HBCD)
An In-Depth Comparative Guide to 1,2,5,6-Tetrabromohexane and Hexabromocyclododecane (HBCD) for Researchers and Scientists
Introduction
Brominated flame retardants (BFRs) have been instrumental in reducing the flammability of a vast array of consumer and industrial products. However, the environmental persistence, bioaccumulative potential, and toxicological profiles of many BFRs have led to intense scientific scrutiny and regulatory action. This guide provides a detailed comparison of two such compounds: the extensively studied and now globally regulated Hexabromocyclododecane (HBCD) and the less-characterized this compound. While both are aliphatic brominated hydrocarbons, their histories, applications, and environmental legacies diverge significantly.
Hexabromocyclododecane (HBCD) was a high-production-volume flame retardant used for decades, primarily in polystyrene foam insulation.[1][2][3] Its subsequent classification as a Persistent Organic Pollutant (POP) under the Stockholm Convention has led to a near-global ban on its production and use.[2][4][5] In contrast, this compound is a related organobromine compound about which significantly less is published in the context of flame retardancy, environmental fate, and toxicology. This guide aims to synthesize the available technical data for both compounds, offering a clear perspective on their chemical properties, mechanisms, environmental and health impacts, and the analytical methodologies used for their detection. The comparison will highlight the extensive body of research on HBCD, which serves as a case study for POPs, against the significant data gaps for this compound.
Chemical and Physical Properties: A Foundational Comparison
The structural differences between the cyclic HBCD and the linear this compound fundamentally influence their physical properties, environmental behavior, and stereochemistry. HBCD's structure, a twelve-carbon ring with six bromine atoms, allows for a complex array of 16 possible stereoisomers.[1][6] Commercial HBCD is a mixture of three main diastereomers: α-HBCD, β-HBCD, and γ-HBCD, with the γ-isomer typically being the most abundant in the technical product.[1][7]
| Property | This compound | Hexabromocyclododecane (HBCD) |
| Molecular Formula | C₆H₁₀Br₄[8][9] | C₁₂H₁₈Br₆[1][10] |
| Molecular Weight | 401.76 g/mol [9][11] | 641.7 g/mol [12][13] |
| Structure | Linear Aliphatic Alkane | Cyclic Aliphatic Alkane |
| Melting Point | 47.0 to 51.0 °C[11] | 170-180 °C (Commercial Mixture)[14] |
| Boiling Point | 398.9 °C at 760 mmHg[11] | Decomposes before boiling |
| Water Solubility | Very low (Predicted) | Very low; Isomer-dependent (γ-HBCD: 2.1 µg/L, α-HBCD: 48.8 µg/L)[15] |
| Octanol-Water Partition Coefficient (Log Kow) | 4.08 (Predicted)[11] | ~5.6 (Isomer-dependent)[16] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted)[11] | Very low |
Synthesis and Stereochemistry
Hexabromocyclododecane (HBCD): HBCD is commercially produced through the bromination of 1,5,9-cyclododecatriene (CDT), which is a cyclic trimer of butadiene.[14] The technical product is primarily synthesized from cis,trans,trans-cyclododeca-1,5,9-triene, leading to a mixture dominated by the γ-HBCD diastereomer (typically >75%), with smaller amounts of α-HBCD and β-HBCD.[7][17] The existence of 16 potential stereoisomers complicates its environmental and toxicological assessment, as each isomer exhibits different properties, such as bioaccumulation potential and metabolic stability.[1][18] For instance, while γ-HBCD dominates the commercial mixture, the more stable α-HBCD is often the predominant isomer found in biological samples, indicating stereo-selective metabolism and bioaccumulation.[2][19]
This compound: The synthesis of this compound typically involves the bromination of 1,5-hexadiene. Detailed information regarding its commercial production scale and isomeric purity is not widely available, suggesting it is not a high-production-volume chemical like HBCD.
Application and Mechanism of Flame Retardancy
Hexabromocyclododecane (HBCD): HBCD's primary and most significant application was as an additive flame retardant in extruded (XPS) and expanded (EPS) polystyrene foam, which are widely used for thermal insulation in the construction industry.[1][2][3] It was also used to a lesser extent in textiles for upholstery and in high-impact polystyrene (HIPS) for electronics housings.[1][14]
This compound: This compound is listed as a flame retardant, but specific large-scale applications are not well-documented in publicly available literature.[11] Its use appears to be limited to more specialized applications or research purposes.
Mechanism of Action: Both compounds function as additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bonded. Upon heating, the C-Br bonds, which have relatively low bond energy, break.[12] This releases bromine radicals (Br•). In the gas phase of a fire, these radicals interfere with the chain reactions of combustion. They scavenge high-energy H• and OH• radicals, replacing them with lower-energy Br• radicals, which slows or extinguishes the flame.[12][20] The hydrogen bromide (HBr) gas produced also dilutes the flammable gases and oxygen, further inhibiting combustion.[12]
Environmental Fate, Toxicology, and Regulatory Status
The most significant divergence between HBCD and this compound lies in their environmental impact and the corresponding regulatory response.
| Feature | This compound | Hexabromocyclododecane (HBCD) |
| Persistence | Data not widely available. Expected to be persistent due to halogenation. | Highly persistent in soil, sediment, and biota.[2][21] Classified as a Persistent Organic Pollutant (POP).[22] |
| Bioaccumulation | Data not widely available. Log Kow suggests potential for bioaccumulation. | High potential for bioaccumulation and biomagnification in food chains.[16][23][24] Highest concentrations are found in top predators.[19][23] |
| Toxicity | Limited toxicological data available in public literature.[8] | Known reproductive, developmental, and neurological toxicant.[21][25] Acts as an endocrine disruptor.[22][26] Linked to adverse effects on the liver and thyroid systems.[22] |
| Regulatory Status | Not widely regulated as a specific substance of concern. | Listed in Annex A of the Stockholm Convention on POPs , leading to a global ban on production and use, with limited exemptions.[1][2][4] Identified as a Substance of Very High Concern (SVHC) under EU REACH regulations.[4] Added to the US EPA's Toxics Release Inventory (TRI) with a low reporting threshold.[27][28] Phased out in Japan, Canada, and China.[1][5][10] |
HBCD: A Persistent Organic Pollutant (POP): HBCD is now ubiquitous in the global environment, detected in air, water, soil, sediment, and wildlife, including in remote regions like the Arctic, demonstrating its capacity for long-range environmental transport.[2][19][21] Its hydrophobic nature (high Log Kow) causes it to partition into fatty tissues, leading to significant bioaccumulation in organisms and biomagnification up the food chain.[16][23][24]
Toxicological studies have demonstrated that HBCD can cause a range of adverse health effects. It is recognized as an endocrine disruptor and can interfere with thyroid hormone homeostasis, which is critical for normal development.[21][22][29] Developmental neurotoxicity is a key concern, with studies showing behavioral effects in animals exposed during early life.[21] It has also been shown to cause reproductive toxicity and liver damage.[22][25][30] These findings, combined with its persistence and bioaccumulation, led to its classification as a POP and subsequent stringent international regulation.[22][27][28]
The diagram below illustrates the environmental cycle of HBCD, from its release from consumer products to its accumulation in the ecosystem.
References
- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. openumwelt.de [openumwelt.de]
- 5. pic.int [pic.int]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 10. Toxic substances list: hexabromocyclododecane (HBCD) - Canada.ca [canada.ca]
- 11. Page loading... [wap.guidechem.com]
- 12. Flame retardant HBCD is about to be phased out - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 13. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,2,5,6,9,10-Hexabromocyclododecane | C12H18Br6 | CID 18529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of the two minor isomers, delta- and epsilon-1,2,5,6,9,10-hexabromocyclododecane, present in commercial hexabromocyclododecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Hexabromocyclododecanes (HBCDs) in the environment and humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. Hexabromocyclododecane: current understanding of chemistry, environmental fate and toxicology and implications for global management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. epa.gov [epa.gov]
- 28. Federal Register :: Addition of Hexabromocyclododecane (HBCD) Category; Community Right-to-Know Toxic Chemical Release Reporting [federalregister.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
A Comparative Guide to Electrophilic Bromination Methods for Alkenes
For researchers, synthetic chemists, and professionals in drug development, the electrophilic bromination of alkenes is a cornerstone transformation for the introduction of bromine atoms into organic molecules. The resulting vicinal dibromides and bromohydrins are versatile intermediates in the synthesis of a wide array of complex molecules. However, the choice of brominating agent and reaction conditions can significantly impact the yield, stereoselectivity, regioselectivity, safety, and environmental footprint of the process. This guide provides an in-depth, objective comparison of common electrophilic bromination methods, supported by experimental data, to empower informed decision-making in the laboratory.
The Archetypal Reagent: Molecular Bromine (Br₂)
The direct addition of molecular bromine (Br₂) to an alkene is the classic and most fundamental method for electrophilic bromination. The reaction proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome of the reaction.
Mechanism of Action: A Stereospecific Anti-Addition
The reaction is initiated by the interaction of the electron-rich π-bond of the alkene with the electrophilic bromine molecule. This interaction leads to the formation of a three-membered ring intermediate known as a bromonium ion. The formation of this bridged ion is crucial as it shields one face of the original double bond. Consequently, the bromide ion (Br⁻), generated in the initial step, can only attack from the opposite face in an Sₙ2-like manner. This backside attack results in a stereospecific anti-addition of the two bromine atoms across the double bond.[1][2][3][4]
dot graph "Electrophilic_Addition_of_Br2_to_an_Alkene" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];
} . Caption: Mechanism of Electrophilic Bromination with Br₂.
Performance and Considerations
While effective, the use of molecular bromine presents significant safety and handling challenges. It is a volatile, corrosive, and highly toxic liquid that requires stringent safety protocols.[5] Reactions are often performed in chlorinated solvents like dichloromethane or carbon tetrachloride, which are themselves hazardous. Despite these drawbacks, the high reactivity and predictable stereochemistry of Br₂ make it a valuable tool in specific synthetic contexts.
A Safer Alternative: Pyridinium Tribromide (PTB)
Pyridinium tribromide (C₅H₅NHBr₃) is a stable, crystalline solid that serves as a safer and more convenient source of bromine.[6] It is less hazardous to handle than liquid bromine and decomposes in solution to provide a controlled release of molecular bromine.
Mechanism and Application
In solution, pyridinium tribromide exists in equilibrium with pyridine, hydrogen bromide, and molecular bromine. The liberated Br₂ then reacts with the alkene via the same bromonium ion mechanism as the direct addition of molecular bromine, leading to the characteristic anti-addition product. This reagent is particularly useful for small-scale reactions and in teaching laboratories where safety is a primary concern.
dot graph "PTB_Equilibrium" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];
} . Caption: In-situ generation of Br₂ from Pyridinium Tribromide.
N-Bromosuccinimide (NBS) for Bromohydrin Formation
N-Bromosuccinimide (NBS) is a versatile reagent primarily used for allylic and benzylic brominations under radical conditions. However, in the presence of a nucleophilic solvent like water, NBS facilitates the formation of bromohydrins from alkenes.
Regioselectivity and Mechanism
In an aqueous environment, NBS serves as a source of electrophilic bromine, which reacts with the alkene to form a bromonium ion. Water, being the solvent and present in high concentration, then acts as the nucleophile, attacking the more substituted carbon of the bromonium ion. This regioselectivity is governed by the partial positive charge being better stabilized on the more substituted carbon. The result is the anti-addition of a bromine atom and a hydroxyl group, following Markovnikov's rule for the addition of the nucleophile (water).[3]
dot graph "Bromohydrin_Formation_with_NBS" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} . Caption: Mechanism of Bromohydrin Formation using NBS.
Greener Approaches: In-Situ Generation of Bromine
In recent years, there has been a significant push towards developing more environmentally benign chemical processes. For alkene bromination, this has led to methods that generate bromine in situ from less hazardous and more readily available starting materials, thereby avoiding the handling and storage of molecular bromine.
One prominent "green" method involves the oxidation of a bromide source, such as hydrobromic acid (HBr) or a bromide salt, with an oxidizing agent like hydrogen peroxide (H₂O₂). This approach is often carried out in less harmful solvents, such as ethanol. The only byproduct of the bromine generation is water, making it an attractive alternative from a green chemistry perspective.[7][8]
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes experimental data for the bromination of trans-stilbene using different methods. trans-Stilbene is a common substrate for such comparisons due to its well-defined stereochemical outcomes.
| Bromination Method | Reagent(s) | Solvent | Product | Yield (%) | Reference |
| Classical Method | Molecular Bromine (Br₂) | Dichloromethane | meso-1,2-dibromo-1,2-diphenylethane | 60.07% | [9][10] |
| Safer Alternative | Pyridinium Tribromide | Glacial Acetic Acid | meso-1,2-dibromo-1,2-diphenylethane | ~80% | [11] |
| Greener Approach | HBr, H₂O₂ (in-situ Br₂) | Ethanol | meso-1,2-dibromo-1,2-diphenylethane | 78-99% (general for alkenes) | [8] |
| Bromohydrin Formation | N-Bromosuccinimide (NBS), H₂O | DMSO/H₂O | 2-bromo-1,2-diphenylethan-1-ol | High (qualitative) | [3] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the electrophilic bromination of an alkene.
dot graph "Experimental_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#FBBC05"];
} . Caption: General workflow for electrophilic bromination.
Protocol 1: Bromination of trans-Stilbene with Molecular Bromine
-
Dissolve 5.0 g of trans-stilbene in 40 cm³ of dichloromethane in a conical flask.
-
Carefully add approximately 15 cm³ of a 10% (v/v) solution of bromine in dichloromethane in two portions, swirling the flask after each addition.
-
Continue to swirl the flask until the reddish-brown color of the bromine disappears.
-
If the color persists, add a few drops of cyclohexene to quench the excess bromine.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold dichloromethane.
-
Dry the product to obtain 1,2-dibromo-1,2-diphenylethane. Expected Yield: ~60%.[9][10]
Protocol 2: Bromination of trans-Stilbene with Pyridinium Tribromide
-
In an 18 x 150 mm test tube, dissolve 0.4 g of trans-stilbene in 4 mL of glacial acetic acid, heating in a water bath to facilitate dissolution.
-
Add 0.8 g of pyridinium tribromide to the warm solution.
-
Rinse the sides of the test tube with an additional 4 mL of glacial acetic acid.
-
Heat the reaction mixture in a boiling water bath for 10 minutes, with occasional stirring.
-
Cool the test tube to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration. Expected Yield: ~80%.[6]
Protocol 3: Bromohydrin Formation from 1-Methylcyclohexene using NBS
-
To a 13mm x 100mm test tube, add a small magnetic spin bar, 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 µL of tetrahydrofuran.
-
Add 240 µL of 1-methylcyclohexene to the mixture.
-
Stir the reaction at room temperature for 10 minutes. If a yellow color persists, add 10 µL increments of 1-methylcyclohexene until the solution is colorless.
-
Dilute the reaction mixture with 2.0 mL of water and 1 mL of CH₂Cl₂.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin.
Conclusion
The choice of an electrophilic bromination method depends on a careful consideration of the specific requirements of the synthesis. For reactions where high reactivity and predictable stereochemistry are paramount and stringent safety measures are in place, molecular bromine remains a viable option. Pyridinium tribromide offers a safer and more convenient alternative with comparable stereochemical control and often higher yields. For the synthesis of bromohydrins with Markovnikov regioselectivity, N-bromosuccinimide in an aqueous medium is the reagent of choice. Finally, for laboratories prioritizing green chemistry principles, the in-situ generation of bromine from sources like HBr and H₂O₂ presents a compelling, environmentally conscious approach. By understanding the nuances of each method, researchers can select the most appropriate conditions to achieve their synthetic goals efficiently and safely.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. odinity.com [odinity.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Green Chemistry Alternatives for Traditional Bromination
In the pursuit of safer, more sustainable, and efficient chemical synthesis, the field of drug development is increasingly scrutinizing traditional methodologies. Among these, electrophilic bromination, a cornerstone of organic synthesis for creating versatile organobromide intermediates, has historically relied on hazardous reagents like molecular bromine (Br₂).[1][2][3] This guide offers a comparative analysis of modern, green alternatives to traditional bromination, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to adopt more environmentally benign practices without compromising on performance.
The Imperative for Greener Bromination: Moving Beyond Br₂
Traditional bromination with elemental bromine presents significant environmental, health, and safety challenges.[3][4] Molecular bromine is a highly toxic, corrosive, and volatile liquid that requires specialized handling and generates hazardous byproducts, contributing to a poor atom economy and a high E-factor (environmental factor).[2][3][5][6] The use of chlorinated solvents in these reactions further exacerbates their environmental impact.[5] These drawbacks have catalyzed the development of innovative green bromination techniques that align with the principles of sustainable chemistry.[1][7]
The core of green bromination strategies lies in the in situ generation of the reactive brominating species from safer, more stable precursors, often under milder and more environmentally friendly conditions.[1][7][8] This approach not only mitigates the risks associated with handling elemental bromine but also frequently leads to improved selectivity and efficiency.
A Comparative Overview of Green Bromination Strategies
The following sections delve into the most promising green alternatives to traditional bromination, offering a critical comparison of their methodologies, performance, and environmental footprint.
Oxidative Bromination with Bromide Salts
A leading green alternative involves the oxidation of stable and readily available bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), to generate bromine in situ.[1][7] This method obviates the need to handle hazardous molecular bromine and often utilizes environmentally benign oxidants and solvents.
Key Oxidizing Systems:
-
Hydrogen Peroxide (H₂O₂): The H₂O₂/HBr or H₂O₂/NaBr system is a highly effective and environmentally friendly method.[4][7][9] The primary byproduct is water, making it an exceptionally clean process. This system has proven effective for the bromination of ketones, arenes, and heteroarenes, often with high yields and selectivity.[7][9][10]
-
Oxone® (Potassium Peroxymonosulfate): In conjunction with bromide salts, Oxone® provides a versatile and efficient system for the bromination of a wide range of organic compounds, including 1,3-dicarbonyls, phenols, and alkenes.[11] These reactions can often be conducted under solvent-free conditions, for instance, using mechanical milling.[11]
-
Sodium Hypochlorite (NaOCl): Commercially available as bleach, NaOCl can be used with NaBr in an aqueous medium to generate bromine in situ for the bromination of aromatic compounds.[1][7]
Workflow for Oxidative Bromination using NaBr/H₂O₂:
Caption: Workflow for a typical oxidative bromination.
Electrochemical Bromination
Electrochemical methods offer a powerful and sustainable approach to bromination by generating reactive bromine species directly from bromide salts through anodic oxidation.[1][7][12][13] This technique eliminates the need for chemical oxidants, thereby reducing waste and enhancing safety.[7][12][14]
Advantages of Electrochemical Bromination:
-
In situ Generation: Bromine is generated on demand, minimizing the risks associated with its storage and handling.[7][14]
-
High Selectivity: The reaction can be precisely controlled by adjusting the electrochemical parameters, often leading to high regioselectivity.[12]
-
Oxidant-Free: The process is inherently clean as it avoids the use of external chemical oxidants.[12][14]
Mechanism of Electrochemical Bromination:
Caption: Anodic generation of bromine for electrophilic substitution.
N-Bromosuccinimide (NBS) in Green Solvents
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly for allylic and benzylic positions.[15][16] While traditionally used in chlorinated solvents, modern green protocols employ NBS in more environmentally friendly media like water or ionic liquids, or even under solvent-free conditions.[5][17]
Green Aspects of NBS Bromination:
-
Solid Reagent: NBS is a crystalline solid, which is easier and safer to handle than liquid bromine.[16]
-
High Selectivity: It offers excellent selectivity for specific positions in a molecule.[15][18]
-
Reduced Byproducts: In some applications, the succinimide byproduct can be recovered and recycled.
However, it is important to note that NBS has a lower atom economy compared to methods that use bromide salts directly.[5]
Enzymatic Bromination
Biocatalysis represents the pinnacle of green chemistry, and enzymatic bromination is a rapidly advancing field.[19][20][21] Haloperoxidases and flavin-dependent halogenases are enzymes capable of catalyzing the selective bromination of organic substrates with remarkable precision under mild, aqueous conditions.[19][20]
Key Features of Enzymatic Bromination:
-
Exceptional Selectivity: Enzymes can achieve regio- and stereoselectivity that is often unattainable with traditional chemical methods.[21][22]
-
Mild Reaction Conditions: Reactions are typically carried out in water at ambient temperature and neutral pH.
-
Sustainable: The catalysts are renewable and biodegradable.
While the industrial-scale application of enzymatic bromination is still developing, it holds immense promise for the synthesis of complex molecules, particularly in the pharmaceutical industry.[20][22][23]
Solvent-Free and Energy-Efficient Methods
Minimizing or eliminating the use of organic solvents is a primary goal of green chemistry.[24] Several innovative techniques have been developed to achieve this in bromination reactions.
-
Mechanical Milling: This solvent-free method uses mechanical force to initiate reactions between solid reactants, such as a substrate, a bromide salt, and a solid oxidant.[11]
-
Microwave-Assisted Bromination: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, and can be performed under solvent-free conditions.[7][24]
-
Photochemical Bromination: Utilizing visible light to drive bromination reactions is an energy-efficient alternative that can proceed under catalyst- and solvent-free conditions for certain substrates.[6][7][25]
Performance Comparison: Traditional vs. Green Bromination
To provide a clear comparison, the following table summarizes the performance of various bromination methods for the bromination of a generic activated aromatic compound.
| Method | Brominating Agent | Oxidant/Catalyst | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Traditional | Br₂ | Lewis Acid (e.g., FeBr₃) | Chlorinated Solvents | 70-90 | Well-established | Hazardous reagents, toxic waste, poor atom economy |
| Oxidative (H₂O₂) | NaBr | H₂O₂ | Water/Ethanol | 85-98[9] | Green oxidant, high atom economy, safe | May require acid catalysis for less reactive substrates |
| Electrochemical | NaBr/Bu₄NBr | None (Anodic Oxidation) | Acetonitrile/Water | 80-95[12][26] | No chemical oxidant, high selectivity, safe | Requires specialized equipment |
| NBS | N-Bromosuccinimide | Radical Initiator/Acid | Green Solvents/Solvent-free | 75-90[17] | Solid reagent, high selectivity | Lower atom economy, byproduct generation |
| Enzymatic | KBr | Haloperoxidase/H₂O₂ | Aqueous Buffer | Variable (High for specific substrates) | Unmatched selectivity, mild conditions | Substrate scope limitations, catalyst cost |
| Solvent-Free (Milling) | NaBr | Oxone® | None | 80-95[11] | No solvent, simple work-up | Limited to solid-state reactions |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for green bromination reactions, synthesized from the literature.
Protocol 1: Oxidative Bromination of Acetanilide using NaBr and H₂O₂
Objective: To synthesize 4-bromoacetanilide from acetanilide using a green oxidative method.
Materials:
-
Acetanilide (1.0 g)
-
Sodium Bromide (NaBr) (1.1 g)
-
30% Hydrogen Peroxide (H₂O₂) (1.5 mL)
-
Ethanol (20 mL)
-
Water (50 mL)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetanilide in 20 mL of ethanol.
-
Add sodium bromide to the solution and stir until it dissolves.
-
Cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench any excess H₂O₂ by adding 10% sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Add 50 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromoacetanilide.
Protocol 2: Solvent-Free Bromination of Dimedone using NaBr and Oxone® under Mechanical Milling
Objective: To synthesize 2-bromodimedone under solvent-free conditions.
Materials:
-
Dimedone (1.4 g)
-
Sodium Bromide (NaBr) (1.1 g)
-
Oxone® (Potassium peroxymonosulfate) (3.1 g)
-
Milling vessel and balls (e.g., stainless steel)
Procedure:
-
Place dimedone, sodium bromide, and Oxone® in a milling vessel.
-
Mill the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots and analyzing by TLC (dissolved in a suitable solvent).
-
After the reaction is complete, add water to the milling vessel and stir to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The transition from traditional, hazardous bromination methods to greener alternatives is not merely an ethical imperative but a scientific advancement that offers numerous benefits, including enhanced safety, reduced environmental impact, and often improved reaction performance.[1][7] Oxidative methods using bromide salts, electrochemical synthesis, and solvent-free techniques have demonstrated their efficacy and versatility, providing robust and scalable solutions for academic and industrial laboratories. As the principles of green chemistry become further integrated into the practice of drug development, the adoption of these modern bromination strategies will be crucial in shaping a more sustainable future for chemical synthesis.
References
- 1. espublisher.com [espublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. Electrophilic bromination of alkenes: environmental, health and safety aspects of new alternative methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 6. Bromine Radical Catalysis by Energy Transfer Photosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the oxidative bromination of arenes and heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. espublisher.com [espublisher.com]
- 11. Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond [mdpi.com]
- 14. Frontiers | Electrochemical Bromination of Glycals [frontiersin.org]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. suru-chem.com [suru-chem.com]
- 19. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - preLights [prelights.biologists.com]
- 22. Enzymatic Bromination of Proteins at C-Terminal Tryptophan - ChemistryViews [chemistryviews.org]
- 23. researchgate.net [researchgate.net]
- 24. acgpubs.org [acgpubs.org]
- 25. A catalyst- and solvent-free visible-light-promoted bromination and chlorination of tertiary C(sp3)–H bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Electrochemical bromination of enamides with sodium bromide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Flammability Performance of 1,2,5,6-Tetrabromohexane and Alternatives in UL 94 Tests
Introduction: The Critical Role of Flame Retardants and the UL 94 Standard
In the realm of polymer science, the enhancement of safety characteristics is paramount. Many polymers, while offering exceptional mechanical and processing properties, are inherently flammable. This necessitates the incorporation of flame retardants, chemical additives designed to inhibit, suppress, or delay the production of flames to prevent the spread of fire. For researchers and product development professionals, the selection of an appropriate flame retardant is a critical decision, balancing efficacy, cost, processability, and, increasingly, environmental and health considerations.
The globally recognized benchmark for evaluating the flammability of plastic materials is the Underwriters Laboratories' UL 94 standard.[1] This standard provides a systematic means to assess a material's response to a small flame ignition source under controlled laboratory conditions.[2] The classifications derived from these tests, such as V-0, V-1, V-2, and HB, are crucial for regulatory compliance and ensuring the safety of end-products, particularly in electronics, construction, and transportation.[3] This guide provides an in-depth technical comparison of the performance of 1,2,5,6-Tetrabromohexane, a brominated flame retardant, in the context of UL 94 flammability tests, alongside a comparative analysis of its common alternatives.
This compound: A Profile
This compound is a saturated aliphatic hydrocarbon containing four bromine atoms.[3] As a member of the brominated flame retardant (BFR) family, its efficacy is derived from its high bromine content.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 58443-86-0 |
| Molecular Formula | C6H10Br4 |
| Molecular Weight | 401.76 g/mol |
| Appearance | Colorless to white solid |
| Melting Point | 47.0 to 51.0 °C |
| Boiling Point | 398.9 °C at 760 mmHg |
Mechanism of Action: The Gas-Phase Inhibition of Brominated Flame Retardants
The primary mechanism by which this compound and other brominated flame retardants operate is through gas-phase radical quenching.[4] During the initial stages of combustion, the heat generated causes the polymer to decompose, releasing flammable gases. The BFR also decomposes, releasing bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly effective at interrupting the exothermic chain reactions of combustion by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame.[4] This process is illustrated in the diagram below.
Caption: Gas-phase mechanism of brominated flame retardants.
Furthermore, the efficacy of brominated flame retardants can be significantly enhanced through synergistic systems, most commonly with antimony trioxide (Sb₂O₃).[5] In the presence of the hydrogen bromide (HBr) released from the BFR, antimony trioxide forms antimony trihalides, which also act as radical scavengers in the gas phase.
UL 94 Flammability Testing: A Detailed Protocol
The UL 94 standard encompasses several tests, with the vertical burn test being particularly relevant for assessing the performance of flame retardants in materials used for electronic devices and appliances.
Experimental Protocol for UL 94 Vertical Burn Test (V-0, V-1, V-2)
-
Specimen Preparation: A minimum of five specimens, typically 125 mm in length and 13 mm in width, with a specified thickness, are prepared.
-
Conditioning: The specimens are conditioned for a minimum of 48 hours at 23°C and 50% relative humidity.
-
Test Setup: Each specimen is clamped vertically from its upper end, with the lower end positioned 300 mm above a layer of dry absorbent surgical cotton.
-
Flame Application: A calibrated Bunsen burner flame (20 mm high) is applied to the center of the lower edge of the specimen for 10 seconds.
-
First Afterflame Time (t1): The duration for which the specimen continues to flame after the removal of the ignition source is recorded.
-
Second Flame Application: Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
Second Afterflame Time (t2) and Afterglow Time (t3): The duration of flaming and glowing combustion after the second removal of the flame are recorded.
-
Dripping: It is noted whether any dripping particles ignite the cotton below.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the criteria summarized in the table below.
Caption: Workflow for the UL 94 Vertical Burn Test.
UL 94 Vertical Burn Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Combustion up to the holding clamp | No | No | No |
Performance of this compound in UL 94 Tests
A comprehensive review of publicly available scientific literature and technical data sheets reveals a notable absence of specific UL 94 performance data for this compound. While its identity as a flame retardant is established, its practical efficacy in standardized tests is not widely reported. This data gap may be attributable to several factors, including the proprietary nature of some commercial formulations or potential limitations in its application. For instance, the closely related compound 1,2,5,6-tetrabromocyclooctane (TBCO) has been noted to have insufficient thermal stability for use in common high-temperature polymer processing techniques like those for expanded and extruded polystyrene. Similar thermal stability challenges could limit the widespread application and, consequently, the public data available for this compound.
Comparative Analysis of Alternative Flame Retardants
To provide a practical framework for researchers, the following section compares the documented UL 94 performance of common alternative flame retardants.
1. Brominated Flame Retardants (Aromatic)
Aromatic BFRs, such as Tetrabromobisphenol A (TBBPA) and Decabromodiphenyl ether (DecaBDE), have been widely used due to their high efficiency and thermal stability.
2. Phosphorus-Based Flame Retardants (Non-Halogenated)
This class of flame retardants, which includes phosphate esters, can act in both the gas and condensed phases. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[4]
3. Inorganic Flame Retardants (Non-Halogenated)
Inorganic flame retardants like Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MDH) function through endothermic decomposition.[4] When heated, they release water vapor, which cools the polymer surface and dilutes the flammable gases.[6] This mechanism also makes them effective smoke suppressants.[6]
Comparative UL 94 Performance Data of Alternative Flame Retardants:
| Flame Retardant | Polymer Matrix | Loading Level (wt%) | Thickness (mm) | UL 94 Rating |
| Tetrabromobisphenol A (TBBPA) / Sb₂O₃ (2:1) | ABS | >10% Bromine content | Not Specified | V-0[7] |
| Decabromodiphenyl Ether (DecaBDE) / Sb₂O₃ (3:1) | HIPS | 12-20% | Not Specified | V-0[8] |
| Aluminum Diethylphosphinate (AlPi) | PBT | Not Specified | Not Specified | V-0[9] |
| Aluminum Hydroxide (ATH) | LDPE/EVA | Not Specified | Not Specified | V-0[10] |
| Magnesium Hydroxide (MDH) | Polypropylene | 60% | Not Specified | V-0[6] |
Note: The performance of flame retardants is highly dependent on the specific polymer grade, processing conditions, and the presence of other additives. The data presented is for comparative purposes.
Conclusion
While this compound belongs to the potent class of brominated flame retardants, the current lack of public UL 94 performance data necessitates a broader evaluation of the available technologies for achieving desired flammability ratings. Aromatic brominated flame retardants have historically offered high efficiency in achieving V-0 ratings in polymers like ABS and HIPS. However, regulatory and environmental pressures have spurred the development and adoption of non-halogenated alternatives. Phosphorus-based retardants provide an effective pathway to char formation, while inorganic hydroxides offer the dual benefit of flame retardancy and smoke suppression, albeit at higher loading levels.
The selection of a flame retardant system is a multi-faceted challenge. For a compound like this compound, researchers would need to conduct empirical studies to determine its thermal stability during polymer processing, its efficiency in achieving the target UL 94 classification, and its effect on the mechanical and electrical properties of the final material. This guide serves as a foundational resource, outlining the mechanisms, test protocols, and comparative performance of established flame retardants to inform such investigations.
References
- 1. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 2. researchgate.net [researchgate.net]
- 3. viox.com [viox.com]
- 4. A Guide To UL 94 Flammability Standards Rating - News [mwflameretardant.com]
- 5. ABS Flame Retardant Compound Methods And Flame Retardant Selection - YINSU Flame Retardant [flameretardantys.com]
- 6. magnesiaspecialties.com [magnesiaspecialties.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. CN105949699A - UL-94 V0 level flame-retardant HIPS (high impact polystyrene) composite material and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Frontier: A Comparative Guide to the Spectroscopic Validation of 1,2,5,6-Tetrabromohexane
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific integrity. 1,2,5,6-Tetrabromohexane, a polyhalogenated aliphatic compound, presents a unique analytical challenge due to a notable scarcity of comprehensive, publicly available experimental spectroscopic reference data. This guide eschews a conventional data-listing format. Instead, it provides a robust, field-proven framework for the validation of this compound, empowering the researcher to confidently ascertain the identity and purity of their sample. We will navigate this challenge by synergistically employing the available experimental data, predictive methodologies, and comparative analysis with structurally related compounds. This approach embodies a self-validating system, critical for rigorous scientific pursuits.
The Challenge: Validating in a Data Vacuum
A thorough search of established spectroscopic databases reveals a significant gap in the experimental data for this compound. While a mass spectrum is available, comprehensive, peer-reviewed ¹H NMR, ¹³C NMR, and IR spectra are not readily accessible. This situation is not uncommon for specialized chemical reagents. Consequently, a researcher cannot simply perform a side-by-side comparison with a known standard. Instead, a deductive, multi-technique approach is required, grounded in the fundamental principles of spectroscopy.
The Validation Workflow: A Multi-Pronged Approach
Our validation strategy for a sample purported to be this compound integrates mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Each technique provides a unique piece of the structural puzzle.
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 1,2,5,6-Tetrabromohexane in Manufacturing
Introduction: Navigating the Complex Landscape of Flame Retardants
In the pursuit of enhanced material safety, particularly in industries where fire resistance is paramount, the selection of an appropriate flame retardant is a critical decision. This guide provides a comprehensive cost-benefit analysis of 1,2,5,6-Tetrabromohexane, an aliphatic brominated flame retardant, for researchers, scientists, and drug development professionals. While the term "drug development" may seem tangential, the principles of material science and safety are integral to the packaging, storage, and delivery of pharmaceutical products, where polymer stability and inertness are crucial. This analysis moves beyond a simple datasheet comparison, offering a nuanced perspective on performance, cost-effectiveness, and the evolving regulatory and environmental landscape.
This compound (TBH) is an organobromine compound recognized for its application as a flame retardant.[1][2] Its aliphatic structure distinguishes it from many aromatic brominated flame retardants, influencing its thermal stability, compatibility with various polymers, and environmental profile. This guide will delve into the technical performance of TBH, compare it with common alternatives, and provide the experimental frameworks necessary for its evaluation, empowering you to make informed decisions in your manufacturing and development processes.
Chemical & Physical Properties
A foundational understanding of this compound's properties is essential for its effective application.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀Br₄ | [3][4] |
| Molecular Weight | 401.76 g/mol | [3][4] |
| CAS Number | 58443-86-0 | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 47-51 °C | [6] |
| Purity | >97.0% (GC) | [5] |
Mechanism of Flame Retardancy: The Role of Bromine Radicals
Like other halogenated flame retardants, this compound primarily functions in the gas phase of a fire. The heat of a fire causes the C-Br bonds to break, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the combustion cycle in the gas phase by scavenging high-energy H• and OH• radicals, which are essential for flame propagation. This "radical trap" mechanism slows down the combustion process, reduces heat release, and can ultimately extinguish the flame.
Performance Analysis and Comparison with Alternatives
The efficacy of a flame retardant is not solely determined by its ability to suppress flames but also by its compatibility with the host polymer, its impact on mechanical properties, and its overall cost-effectiveness. Due to a lack of extensive, publicly available data specifically for this compound, this section will draw comparisons with other aliphatic and aromatic brominated flame retardants, providing a framework for evaluation.
Key Performance Indicators:
-
Flame Retardancy Efficiency: Measured by standard tests such as UL 94 (vertical burn) and Limiting Oxygen Index (LOI). A higher UL 94 rating (V-0 being the best for many applications) and a higher LOI value indicate better flame retardancy.
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA), which determines the temperature at which the flame retardant and the polymer-flame retardant blend degrade. The degradation temperature of the flame retardant should be close to that of the polymer for optimal performance.
-
Impact on Mechanical Properties: The addition of any flame retardant can alter the mechanical properties of the base polymer, such as tensile strength, impact strength, and flexibility. It is crucial to evaluate these changes to ensure the final product meets its performance requirements.
-
Cost-Effectiveness: This involves not only the price per kilogram of the flame retardant but also the required loading level to achieve the desired flame retardancy and the impact on processing costs.
Comparison with Alternatives:
| Flame Retardant | Type | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Aliphatic Brominated | Potentially good compatibility with polyolefins, lower processing temperatures may be sufficient. | Limited publicly available performance data, potential for lower thermal stability compared to aromatic counterparts. | Polyolefins (Polypropylene, Polyethylene), potentially HIPS. |
| Decabromodiphenyl Ether (DecaBDE) | Aromatic Brominated | High bromine content, high thermal stability, historically cost-effective. | Environmental and health concerns leading to restrictions and phase-outs, potential for bioaccumulation. | High Impact Polystyrene (HIPS), textiles, electronics.[7][8] |
| Tetrabromobisphenol A (TBBPA) | Aromatic Brominated | High flame retardancy efficiency, can be used as a reactive or additive flame retardant. | Environmental concerns, though often used in a reacted form which reduces leaching. | Epoxy resins (printed circuit boards), polycarbonates. |
| Ammonium Polyphosphate (APP) | Phosphorus-based (Halogen-free) | Generally lower smoke and toxic gas generation, can form a protective char layer. | Often requires higher loading levels, can be sensitive to moisture. | Polyolefins, polyurethanes, epoxy resins.[1][9] |
| Aluminum Hydroxide (ATH) | Inorganic (Halogen-free) | Low cost, smoke suppressant, non-toxic. | Requires very high loading levels (can significantly impact mechanical properties), decomposes at relatively low temperatures. | Polyolefins, PVC, rubber. |
Illustrative Performance Data (Representative Values):
| Polymer System | Flame Retardant (Loading %) | UL 94 Rating (1.6 mm) | LOI (%) | Impact on Tensile Strength |
| Polypropylene (PP) | None | Not Rated | ~18 | - |
| Polypropylene (PP) | Aliphatic Bromine FR (e.g., TBH) + Synergist (15-20%) | V-2 to V-0 | 25-29 | Moderate Decrease |
| Polypropylene (PP) | DecaBDE + Sb₂O₃ (20-25%) | V-0 | 28-32 | Significant Decrease |
| Polypropylene (PP) | APP-based system (25-30%) | V-0 | 28-31 | Moderate Decrease |
| High Impact Polystyrene (HIPS) | None | HB | ~18 | - |
| High Impact Polystyrene (HIPS) | Aliphatic Bromine FR + Synergist (12-18%) | V-2 to V-0 | 24-28 | Minor to Moderate Decrease |
| High Impact Polystyrene (HIPS) | DecaBDE + Sb₂O₃ (15-20%) | V-0 | 27-30 | Minor Decrease |
Cost-Benefit Analysis Workflow
A thorough cost-benefit analysis requires a systematic approach, moving from initial screening to full-scale validation.
Experimental Protocols for Evaluation
To conduct a rigorous comparison, standardized testing methodologies are essential. The following protocols provide a framework for evaluating the performance of this compound and its alternatives.
Sample Preparation: Compounding
Objective: To create homogenous blends of the polymer, flame retardant, and any synergists or additives.
Apparatus:
-
Twin-screw extruder
-
Gravimetric feeders
-
Pelletizer
-
Drying oven
Procedure:
-
Dry the base polymer resin to the manufacturer's recommended moisture content.
-
Pre-blend the polymer pellets, this compound powder, and any other additives (e.g., antimony trioxide as a synergist) at the desired weight percentages.
-
Set the temperature profile of the twin-screw extruder appropriate for the base polymer.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
Extrude the molten polymer blend through a die and cool the strands in a water bath.
-
Pelletize the cooled strands to a uniform size.
-
Dry the pellets thoroughly before subsequent molding and testing.
Flammability Testing: UL 94 Vertical Burn Test
Objective: To determine the material's response to a small flame ignition source under controlled conditions.
Standard: ASTM D3801 or IEC 60695-11-10
Apparatus:
-
UL 94 test chamber
-
Burner with specified dimensions
-
Methane gas supply with flow meter
-
Timer
-
Conditioning chamber
Procedure:
-
Injection mold or machine test specimens to the standard dimensions (typically 125 mm x 13 mm x specified thickness).
-
Condition the specimens for a minimum of 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Mount a specimen vertically in the test chamber.
-
Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Repeat the test for a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.
Flammability Testing: Limiting Oxygen Index (LOI)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Standard: ASTM D2863 or ISO 4589-2
Apparatus:
-
LOI apparatus (includes a glass chimney, specimen holder, and gas flow control)
-
Oxygen and nitrogen gas supplies
-
Ignition source
Procedure:
-
Prepare test specimens to the standard dimensions.
-
Place the specimen vertically in the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate, starting with an oxygen concentration expected to support combustion.
-
Ignite the top of the specimen.
-
Observe the burning behavior. If the specimen burns for a specified duration or consumes a specified length, decrease the oxygen concentration. If it self-extinguishes, increase the oxygen concentration.
-
Repeat the process, narrowing the oxygen concentration range until the minimum concentration that just supports combustion is determined.
-
The LOI is expressed as the percentage of oxygen in the mixture.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the material into the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max).
Mechanical Properties Testing
Objective: To evaluate the effect of the flame retardant on the mechanical performance of the polymer.
Standards:
-
Tensile Properties: ASTM D638
-
Flexural Properties: ASTM D790
-
Impact Strength (Izod): ASTM D256
Procedure:
-
Injection mold or machine test specimens to the dimensions specified in the respective ASTM standards.
-
Condition the specimens as required.
-
Conduct the tests using a universal testing machine for tensile and flexural properties and an impact tester for Izod impact strength.
-
Compare the results of the flame-retarded polymer with those of the neat polymer to quantify the impact of the additive.
Environmental, Health, and Safety Considerations
The use of brominated flame retardants has come under scrutiny due to concerns about their persistence, bioaccumulation, and potential toxicity. Aliphatic brominated flame retardants like this compound are generally considered to be less persistent and bioaccumulative than some of their aromatic counterparts, such as certain polybrominated diphenyl ethers (PBDEs).[3] However, a thorough evaluation of the environmental fate and toxicological profile of any chemical is essential.
According to safety data, this compound is toxic if swallowed and may cause skin and serious eye irritation.[1][7] It is also classified as potentially causing long-lasting harmful effects to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) and engineering controls are necessary when handling this compound in a manufacturing setting.
Regulatory landscapes are continuously evolving. While many regulations have focused on specific PBDEs and hexabromocyclododecane (HBCD), it is crucial to stay informed about any regional or application-specific restrictions that may apply to aliphatic brominated flame retardants.
Conclusion and Future Outlook
This compound presents a potentially viable option as a flame retardant, particularly for polyolefins, where its aliphatic nature may offer advantages in terms of compatibility and processing. However, the current lack of comprehensive, publicly available performance data necessitates a thorough in-house evaluation for any specific application.
The cost-benefit analysis of using this compound extends beyond the initial purchase price. It must encompass the required loading levels, the impact on polymer processing and mechanical properties, and the long-term considerations of regulatory compliance and environmental stewardship. By employing the systematic evaluation framework and experimental protocols outlined in this guide, researchers and manufacturers can make data-driven decisions that balance performance, cost, and safety.
As the demand for safer and more sustainable materials grows, further research into the performance and environmental profile of this compound and other novel flame retardants will be critical. This will enable the industry to move towards solutions that not only meet stringent fire safety standards but also align with the principles of green chemistry and a circular economy.
References
- 1. researchgate.net [researchgate.net]
- 2. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. CN101475717A - Flame-retardant polypropelene composition and preparation thereof - Google Patents [patents.google.com]
- 6. US7332534B2 - Flame retardant formulation - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. CN105949699A - UL-94 V0 level flame-retardant HIPS (high impact polystyrene) composite material and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,2,5,6-Tetrabromohexane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of hazardous substances like 1,2,5,6-Tetrabromohexane is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is essential to comprehend the inherent risks associated with this compound. This organobromine compound presents a multi-faceted hazard profile that dictates the stringent handling and disposal protocols required.
Key Hazards:
-
Toxicity: this compound is classified as toxic if swallowed[1].
-
Irritation: It is known to cause skin and serious eye irritation[1].
-
Environmental Hazard: The compound is recognized for its potential to cause long-lasting harmful effects to aquatic life[1].
The primary causality behind these stringent disposal protocols is to mitigate both acute and chronic exposure risks to laboratory personnel and to prevent the release of this environmentally persistent chemical into ecosystems.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound in any form, including as a waste product. The following table outlines the minimum required PPE, with an emphasis on selecting materials with high chemical resistance.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Viton® or Barrier® recommended). Double gloving is advised. | Nitrile gloves offer poor resistance to halogenated hydrocarbons and should be avoided for anything other than very brief, incidental contact.[2][3] Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Chemical safety goggles and a face shield. | This combination provides maximum protection against splashes and aerosols. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Ensures protection against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors. |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste from a laboratory setting is a systematic process of segregation, containment, and labeling, culminating in collection by a certified hazardous waste handler. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Waste Stream: this compound waste must be classified as halogenated organic waste .
-
Container Compatibility: Use a designated, leak-proof container made of compatible materials such as glass or high-density polyethylene (HDPE). Avoid metal containers, as halogenated solvents can degrade to form acidic byproducts that corrode metal.
-
No Mixing: Do not mix this compound waste with non-halogenated solvents or other waste streams. This prevents chemical reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office or contracted waste disposal company.
Step 2: Waste Accumulation and Labeling
-
Location: All waste accumulation must occur within a certified chemical fume hood to minimize inhalation exposure.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and volume.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant, and environment).
-
The date of initial waste accumulation.
-
-
Container Status: Keep the waste container securely capped at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Once the waste is collected and the container is sealed, it must be stored in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container should be placed in a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, bases, and metals.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Regulatory Compliance: The final disposal of this compound will likely be through high-temperature incineration at a licensed facility. Thermal treatment is an effective method for destroying halogenated hydrocarbons, but it must be done under controlled conditions to prevent the formation of hazardous byproducts such as hydrogen bromide and polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs).
Spill Management and Decontamination
Accidental spills require immediate and appropriate action to mitigate exposure and environmental contamination.
Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a mild detergent and water solution. All cleaning materials must be disposed of as hazardous waste.
Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Equipment Decontamination:
Equipment contaminated with this compound must be thoroughly decontaminated before reuse or disposal.
-
Gross Decontamination: Remove bulk contamination by wiping with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) in a chemical fume hood. The cleaning cloths must be disposed of as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and water.
-
Rinsing: Rinse thoroughly with water.
-
Drying: Allow the equipment to air dry completely.
Note on In-Lab Neutralization: There are no established, safe protocols for the in-lab chemical neutralization of this compound. Attempting to neutralize this compound without a validated procedure can lead to uncontrolled reactions and the generation of more hazardous substances. The recommended procedure is always absorption and disposal as hazardous waste.
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, as a spent halogenated solvent, it would likely fall under the following EPA hazardous waste codes:
-
F001: The following spent halogenated solvents used in degreasing: tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons; all spent solvent mixtures/blends used in degreasing containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F002, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[4]
-
F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, or F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[4]
It is imperative to consult with your institution's EHS department for the specific waste codes used at your facility.
Visual Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
A Senior Application Scientist's Guide to Handling 1,2,5,6-Tetrabromohexane: Personal Protective Equipment and Safety Protocols
This document provides essential safety protocols and detailed guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1,2,5,6-Tetrabromohexane. It is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with this compound.
Foundational Risk Assessment of this compound
Understanding the specific hazards of a chemical is the cornerstone of any safety protocol. The selection of appropriate PPE is not a matter of general laboratory practice but a direct response to the identified risks. This compound is an organobromine compound with a distinct hazard profile that necessitates rigorous safety measures.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
| Hazard Class | GHS Code | Signal Word | Description | Source |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H413 | - | May cause long lasting harmful effects to aquatic life | [1] |
This data dictates a multi-faceted approach to PPE, focusing on preventing ingestion, skin contact, and eye exposure.
Mandatory Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.
Hand Protection: The First Line of Defense
Rationale: Direct skin contact is a primary route of exposure that can cause irritation.[1] The choice of glove material is critical, as not all standard laboratory gloves provide adequate protection against halogenated hydrocarbons.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers):
-
Minimum Requirement: Nitrile gloves. Nitrile provides good resistance to a range of chemicals and is superior to latex for handling many solvents and oils.[3] It is crucial to check for any visible signs of degradation or punctures before use.
-
-
For Prolonged Handling or Immersion (e.g., spill cleanup, equipment cleaning):
-
Recommended: Neoprene or Viton™ gloves. These materials offer enhanced protection against halogenated and aromatic hydrocarbons.[3] When significant contact is anticipated, wearing a double layer of gloves (e.g., two pairs of nitrile, or a nitrile inner layer with a neoprene outer layer) is a field-proven best practice.
-
Eye and Face Protection: Preventing Irreversible Damage
Rationale: this compound is classified as a serious eye irritant.[1] Chemical splashes can occur unexpectedly during transfer, mixing, or even from a dropped container.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses do not provide sufficient protection from splashes, vapors, or fine powders.
-
Best Practice: When handling larger quantities (>100g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides an extra layer of protection for the entire face.[4]
Body Protection: Shielding Against Contamination
Rationale: To prevent skin contact from spills and to protect personal clothing from contamination, appropriate body protection is essential.
-
Minimum Requirement: A flame-resistant laboratory coat is required.
-
Recommended for Large Quantities or Splash-Prone Procedures: A chemically resistant apron, worn over the lab coat, provides an additional barrier. For extensive operations, chemically resistant coveralls may be necessary.[5]
Respiratory Protection: A Precautionary Measure
Rationale: While not classified as a primary inhalation hazard at room temperature under normal handling, working with heated material or generating aerosols/dust can increase the risk of inhalation. All handling of this compound powder or solutions should be performed within a certified chemical fume hood to minimize vapor or dust inhalation.
-
Standard Operations: No respiratory protection is required if all work is conducted within a properly functioning chemical fume hood.
-
Emergency Situations (e.g., large spill outside of a fume hood): A full-face respirator with organic vapor cartridges may be necessary for response personnel.[4] In such events, the primary response should be to evacuate and alert the institutional safety office.[6][7]
Step-by-Step Safe Handling Protocol
This protocol ensures that every stage of handling, from preparation to disposal, is conducted with the highest level of safety.
-
Preparation and Pre-Handling Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place it inside the fume hood.
-
Locate the nearest emergency eyewash station and safety shower. Confirm they are unobstructed.
-
Prepare a designated waste container for this compound waste.
-
Don the complete, mandatory PPE ensemble as described in Section 2. Meticulously inspect gloves for any tears or defects.
-
-
Chemical Handling:
-
Conduct all weighing and transferring of this compound exclusively within the chemical fume hood.
-
Use a spatula for solid transfers. Avoid creating dust. If transferring a solution, use a pipette or a funnel to prevent splashing.
-
Keep the container sealed when not in immediate use.
-
Should any chemical come into contact with your gloves, remove them immediately, wash your hands thoroughly, and don a new pair.
-
-
Post-Handling and Cleanup:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
-
Remove your PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Protocol: Spill Management
A swift and correct response to a spill is critical to prevent exposure and environmental contamination. The response procedure is dictated by the size and location of the spill.
Caption: Spill Response Decision Flowchart for this compound.
Detailed Spill Cleanup Steps (Small, Contained Spill):
-
Containment: If it is safe to do so, prevent the spread of the spill by creating a barrier with absorbent material.[7]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Once the material is fully absorbed, carefully sweep it up using a non-sparking scoop and place it into a clearly labeled, sealed container for hazardous waste.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water. All materials used for cleanup (pads, gloves, etc.) must be disposed of as hazardous waste.[8]
-
Neutralization Note: While bromine spills are neutralized with sodium thiosulfate[6][9], this is generally for elemental bromine. For organobromine compounds, absorption is the primary cleanup method unless otherwise specified by a safety professional.
Operational and Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weigh boats must be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound and solutions containing it must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.
References
- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. creativesafetysupply.com [creativesafetysupply.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
